3-Amino-5-bromopyridin-4-ol hydrochloride CAS 101084-20-2 properties
CAS 101084-20-2 | High-Value Heterocyclic Scaffold [1][2] Executive Summary 3-Amino-5-bromopyridin-4-ol hydrochloride (CAS 101084-20-2) is a critical trifunctional building block in medicinal chemistry. Characterized by...
Author: BenchChem Technical Support Team. Date: March 2026
CAS 101084-20-2 | High-Value Heterocyclic Scaffold [1][2]
Executive Summary
3-Amino-5-bromopyridin-4-ol hydrochloride (CAS 101084-20-2) is a critical trifunctional building block in medicinal chemistry. Characterized by an electron-rich amino group, a tautomeric hydroxyl/oxo moiety, and a reactive bromine handle, this scaffold offers orthogonal reactivity for the synthesis of complex fused heterocycles.[1][2] It is widely utilized in the development of kinase inhibitors, GPCR ligands, and antiviral agents, specifically serving as a precursor to oxazolo[4,5-c]pyridines and functionalized pyridin-4-ones .[1][2]
This guide details the physicochemical properties, synthetic utility, and handling protocols for this intermediate, providing researchers with the actionable intelligence required for high-yield drug discovery workflows.[1][2]
Chemical Identity & Structural Analysis[1][4][5][6]
Common Synonyms: 3-Amino-5-bromo-4-pyridone hydrochloride; 3-Amino-5-bromo-4-hydroxypyridine HCl[1][2]
CAS Number: 101084-20-2 (Note: This CAS often refers to the free base; commercial preparations are frequently supplied as the HCl salt for stability).[1][2]
A defining feature of 3-amino-5-bromopyridin-4-ol is its keto-enol tautomerism.[1][2] While often named as a "pyridin-4-ol," experimental evidence in the solid state and polar solvents (DMSO, H₂O) suggests the pyridin-4(1H)-one (keto) form predominates.[1][2] This equilibrium is pH-dependent and dictates regioselectivity during alkylation reactions.[1][2]
Figure 1: Tautomeric States and Protonation
Caption: Equilibrium shifts toward the pyridone form in polar media; HCl salt stabilizes the amine.
High MP characteristic of zwitterionic/salt lattice.[2]
Solubility
DMSO, Methanol, Water (Hot)
Poor solubility in non-polar solvents (DCM, Hexane).[1][2]
pKa (Calc.)
~3.2 (Pyridine N), ~9.1 (OH/NH)
Amphoteric nature requires careful pH control during extraction.[2]
Hygroscopicity
Moderate
The HCl salt is hygroscopic; store under desiccant.[2]
Synthetic Routes & Manufacturing[1][3]
Primary Synthetic Pathway
The industrial preparation typically proceeds via the electrophilic bromination of 3-aminopyridin-4-ol (or its protected precursor).[1][2] The presence of the electron-donating hydroxyl (OH) and amino (NH₂) groups activates the pyridine ring, directing the bromine to the C-5 position.[1][2]
Bromination: Treatment with Br₂ in acetic acid or NBS in DMF.[2]
Regioselectivity: The C-5 position is ortho to the activating OH/O= group, ensuring high regioselectivity over C-2 or C-6.[1][2]
Isolation: The product precipitates as the hydrobromide or hydrochloride salt upon acid treatment.[2]
Quality Control Parameters
HPLC Purity: >97% (Area %).
Impurity Profile: Common impurities include 3,5-dibromopyridin-4-ol (over-bromination) or unreacted starting material.[1][2]
1H NMR Validation: Look for the C-2 and C-6 proton singlets (or doublets with small coupling) in d6-DMSO. The absence of C-5 proton confirms substitution.[2]
Reactivity & Applications in Drug Discovery[1][3]
This scaffold is a "molecular pivot," allowing divergent synthesis into multiple pharmacophore classes.[2]
The C-5 bromine atom is an excellent handle for Suzuki-Miyaura or Stille couplings, enabling the introduction of aryl or heteroaryl groups.[1][2]
Mechanism: Oxidative addition of Pd(0) into the C-Br bond.[1][2]
Optimization: Use electron-rich ligands (e.g., XPhos, SPhos) to facilitate coupling on the electron-deficient pyridine ring.[1][2]
Application: Synthesis of bi-aryl kinase inhibitors.[2]
Cyclization to Fused Heterocycles
The adjacent 3-amino and 4-hydroxy/oxo groups allow for rapid cyclization.[1][2]
Oxazolo[4,5-c]pyridines: Condensation with carboxylic acids, orthoesters, or aldehydes.[1][2]
Imidazo[4,5-c]pyridines: Requires conversion of the 4-OH to a leaving group (e.g., -Cl via POCl₃) followed by displacement with amines and cyclization.[1][2]
Figure 2: Divergent Synthetic Workflows
Caption: The scaffold enables access to oxazolopyridines (left), bi-aryls (center), and N-alkyl pyridones (right).[1][2][5]
Experimental Protocols
Protocol A: Suzuki Coupling at C-5
Note: This protocol assumes the use of the free base or neutralization of the HCl salt in situ.[1][2]
Storage: Store at 2–8°C in a tightly sealed container. The HCl salt is hygroscopic; exposure to moisture may lead to clumping and difficulty in stoichiometry calculations.[2]
Light Sensitivity: Protect from light to prevent gradual debromination or oxidation of the amine.[2]
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).[2]
References
Sigma-Aldrich. (2024).[2] Product Specification: 3-Amino-5-bromopyridin-4-ol (AldrichCPR).[1][2] Retrieved from [1][2]
PubChem. (2024).[2] Compound Summary: 3-Amino-5-bromopyridin-4-ol (CID 329771824).[1][2] National Library of Medicine.[2] Retrieved from [1][2]
Dandu, R. R., et al. (2011).[2] "A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation." Heterocycles, 83(4).[2] (Contextual reference for aminobromopyridine synthesis).
CymitQuimica. (2024).[2] Safety Data Sheet: 3-Amino-5-bromopyridin-4-ol. Retrieved from [1][2]
BenchChem. (2024).[2] Application Notes: 3-Amino-5-bromopyridine in Multicomponent Reactions. Retrieved from [1][2]
An In-depth Technical Guide to the Tautomeric Equilibrium of 3-Amino-5-bromo-4-pyridone HCl
For Researchers, Scientists, and Drug Development Professionals Abstract Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug design and de...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug design and development. The tautomeric state of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the tautomeric equilibrium of 3-Amino-5-bromo-4-pyridone hydrochloride (HCl), a substituted 4-pyridone of interest in medicinal chemistry. We will delve into the structural nuances of its potential tautomers, the factors governing their equilibrium, and the state-of-the-art methodologies for their characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of pyridone-based compounds.
Introduction to Tautomerism in 4-Pyridone Systems
The position of this equilibrium is not fixed and is highly sensitive to the molecule's environment and structural modifications.[3] Key influencing factors include:
Solvent Polarity: Polar protic solvents, such as water and alcohols, tend to stabilize the more polar 4-pyridone tautomer through hydrogen bonding.[2][4] Conversely, in the gas phase or in non-polar aprotic solvents, the 4-hydroxypyridine form may be more favored.[2]
Electronic Effects of Substituents: Electron-donating or withdrawing groups on the pyridine ring can alter the relative acidities and basicities of the N-H and O-H protons, thereby shifting the equilibrium.[3][5]
Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding often lock the molecule into a single, most stable tautomeric form, which is typically the 4-pyridone.[6]
Understanding and controlling this tautomeric balance is paramount in drug development, as different tautomers can exhibit distinct biological activities and metabolic fates.
Tautomeric Forms of 3-Amino-5-bromo-4-pyridone HCl
For 3-Amino-5-bromo-4-pyridone HCl, the fundamental equilibrium lies between the pyridone and hydroxypyridine forms. The presence of the amino and bromo substituents introduces additional electronic influences. Furthermore, as the compound is an HCl salt, protonation of the ring nitrogen or the exocyclic amino group is expected, leading to several possible species in solution.
The primary equilibrium of the free base is between:
3-Amino-5-bromo-1H-pyridin-4-one (Pyridone/Keto Form): This form contains a carbonyl group at the 4-position and a proton on the ring nitrogen.
3-Amino-5-bromo-pyridin-4-ol (Hydroxypyridine/Enol Form): This aromatic form possesses a hydroxyl group at the 4-position.
Due to the presence of the basic amino group, a third potential tautomer, an imine form, could be considered, although it is generally less stable for this class of compounds.
The equilibrium is further complicated by protonation in the HCl salt. The most likely sites of protonation are the ring nitrogen (in the enol form) and the carbonyl oxygen (in the keto form).
Below is a visualization of the principal tautomeric equilibrium for the free base.
Caption: Primary tautomeric equilibrium of 3-Amino-5-bromo-4-pyridone.
Influence of Substituents:
3-Amino Group: As an electron-donating group, the amino substituent increases the electron density of the ring, which can influence the basicity of the ring nitrogen and the carbonyl oxygen.
5-Bromo Group: The bromine atom is an electron-withdrawing group via induction but can be a weak electron-donating group through resonance. Its overall effect will modulate the electronic character of the ring.
Based on general principles for 4-pyridones, the pyridone (keto) form is expected to be the predominant tautomer in polar solvents like water , a common medium for biological assays and formulation.[2][4] This is due to the greater polarity of the keto form, which is better stabilized by hydrogen bonding with solvent molecules.[7]
Methodologies for Tautomeric Equilibrium Analysis
A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough characterization of the tautomeric equilibrium.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for quantitatively assessing tautomeric mixtures in solution, provided the exchange rate between tautomers is slow on the NMR timescale.[8]
Experimental Protocol: 1H NMR for Tautomer Ratio Determination
Sample Preparation:
Dissolve a precisely weighed amount of 3-Amino-5-bromo-4-pyridone HCl in a deuterated solvent of interest (e.g., D2O, DMSO-d6, CD3OD) to a known concentration (typically 5-10 mg/mL).
Add an internal standard with a known concentration if absolute quantification is desired. Tetramethylsilane (TMS) is common for organic solvents, while a water-soluble standard like DSS may be used for aqueous solutions.
Data Acquisition:
Acquire a high-resolution 1H NMR spectrum at a controlled temperature (e.g., 298 K).
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate quantification.
Data Analysis:
Identify distinct signals corresponding to each tautomer. Protons on or near the sites of tautomerization (e.g., N-H, aromatic C-H) will exhibit different chemical shifts for each form.[9]
Carefully integrate the signals corresponding to a specific proton in each tautomer.
The ratio of the integrals for the same proton in the different tautomeric forms directly corresponds to the molar ratio of the tautomers in solution.[10]
B. UV-Vis Spectroscopy
UV-Vis spectroscopy is highly sensitive to changes in electronic conjugation and can be used to study tautomeric equilibria.[11] The pyridone and hydroxypyridine forms have different chromophores and thus exhibit distinct absorption maxima (λmax).[12]
Prepare a stock solution of 3-Amino-5-bromo-4-pyridone HCl in a non-polar solvent where one tautomer (likely the enol form) is expected to dominate (e.g., cyclohexane, if solubility permits).
Prepare another stock solution in a highly polar protic solvent where the other tautomer (likely the keto form) predominates (e.g., water).
Prepare a series of solutions in solvents of intermediate polarity.
Data Acquisition:
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
Use the respective pure solvent as a blank.
Data Analysis:
The spectrum in the non-polar solvent will approximate the spectrum of the pure enol form, while the spectrum in the polar solvent will approximate that of the pure keto form.
The following diagram illustrates the workflow for selecting an appropriate analytical technique.
Caption: Decision workflow for analyzing tautomerism.
Computational Chemistry
Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and complementing experimental findings.[14][15]
Protocol: DFT Calculation of Tautomer Relative Energies
Structure Generation:
Build the 3D structures of all plausible tautomers of 3-Amino-5-bromo-4-pyridone (and its protonated forms).
Geometry Optimization:
Perform a full geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP or a more modern functional like ωB97X-D) and basis set (e.g., 6-311+G(d,p)).[3]
Calculations should be performed for the gas phase and for relevant solvents using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model.[16][17]
Frequency Calculation:
Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).
Energy Analysis:
Compare the calculated Gibbs free energies (ΔG) of the tautomers in the desired phase (gas or solution). The tautomer with the lower ΔG is predicted to be the more stable and thus more abundant at equilibrium.[18]
The equilibrium constant (KT) can be estimated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(KT).
Expected Tautomeric Equilibrium and Data Summary
While specific experimental data for 3-Amino-5-bromo-4-pyridone HCl is not extensively published, we can predict the equilibrium trends based on data for analogous 4-pyridone systems.
Table 1: Predicted Tautomeric Equilibrium for 3-Amino-5-bromo-4-pyridone
Medium
Predominant Tautomer
Rationale
Gas Phase
Hydroxypyridine (Enol)
Aromatic stabilization is a key driving force in the absence of solvent effects.[2]
Non-polar Solvent (e.g., Cyclohexane)
Hydroxypyridine (Enol)
Similar to the gas phase; minimal solvent stabilization of the more polar keto form.[2]
Polar Aprotic Solvent (e.g., DMSO)
Pyridone (Keto)
The high dipole moment of the keto form is stabilized by the polar solvent.
Polar Protic Solvent (e.g., Water, Methanol)
Pyridone (Keto)
Strong hydrogen bonding between the solvent and the N-H and C=O groups of the keto tautomer provides significant stabilization.[4]
Solid State
Pyridone (Keto)
Intermolecular hydrogen bonding and favorable crystal packing typically favor the keto form.[6]
Conclusion and Implications for Drug Development
The tautomeric equilibrium of 3-Amino-5-bromo-4-pyridone HCl is a critical aspect of its chemical identity, with the pyridone (keto) form expected to predominate in aqueous and other polar environments relevant to biological systems. This preference is driven by the enhanced stabilization of the polar keto tautomer through solvent interactions, particularly hydrogen bonding. For drug development professionals, a thorough understanding and characterization of this equilibrium are essential. The choice of analytical methodology, from NMR and UV-Vis spectroscopy to computational DFT modeling, should be guided by the specific information required, whether it be quantitative ratios in solution or the intrinsic stability of the tautomers. Accurately identifying the predominant tautomeric species under physiological conditions is a crucial step in predicting a compound's behavior, optimizing its properties for therapeutic use, and ensuring the consistency and reliability of its biological activity.
References
Wikipedia. (2023). 4-Pyridone. In Wikipedia. Retrieved February 26, 2026, from [Link]
Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158.
Ivanova, B. B., & Spiteller, M. (2014). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.
Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
Kouamé, E. A., et al. (2020). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Journal of Materials Science and Chemical Engineering, 8(5), 1-17.
Wierzbicka, E., & Zięba, A. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(28), 18367-18377.
Sciencemadness Discussion Board. (2016). Tautomers of substituted Pyridines. Retrieved February 26, 2026, from [Link]
Joseph, B., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2266-2274.
Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
Thompson, A. M., & Cramer, C. J. (1995). Quantitative predictions of tautomeric equilibria for 2-, 3-, and 4-substituted pyridines in both the gas phase and aqueous solution: combination of AM1 with reaction field theory. The Journal of Organic Chemistry, 60(11), 3269-3277.
Plöger, G. F., et al. (2018). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ChemistryOpen, 7(11), 868-873.
PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved February 26, 2026, from [Link]
Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.
Organic Process Research & Development. (2007). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate.
Wieder, M., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(31), 10593-10605.
ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved February 26, 2026, from [Link]
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved February 26, 2026, from [Link]
Wilson, Z. E., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 86(7), 5125-5134.
Wikipedia. (2023). 2-Pyridone. In Wikipedia. Retrieved February 26, 2026, from [Link]
Oriental Journal of Chemistry. (2014). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry, 30(2), 529-535.
Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 78(11), 1255-1261.
Karaderi, S., Bakla, M., & Mazı, C. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9.
National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved February 26, 2026, from [Link]
Barlin, G. B., & Fenn, M. D. (1983). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[14][19]-annelated rings and oxygen at the[14]-position. Journal of the Chemical Society, Perkin Transactions 2, (1), 21-25.
McCormick, J. M. (2015). Keto-Enol Tautomerism. Chem Lab.
Büchner, R., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(9), 2372-2379.
ResearchGate. (n.d.). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved February 26, 2026, from [Link]
ResearchGate. (n.d.). Density functional theory calculations on tautomerism of 5-fluorocytosine. Retrieved February 26, 2026, from [Link]
Al-Omari, H. S. M. (2008). Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System. Journal of Applied Sciences, 8(14), 2659-2668.
Ashenhurst, J. (2016). What is UV-Vis Spectroscopy?
Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
Ellison, M., & Tsonis, C. (2011). Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy.
The 3-Amino-5-Bromo-4-Hydroxypyridine Scaffold: A Linchpin for Kinase & Antiviral Drug Discovery
Executive Summary The 3-amino-5-bromo-4-hydroxypyridine (and its tautomer 3-amino-5-bromo-4-pyridone ) represents a "privileged structure" in medicinal chemistry. Unlike simple building blocks, this scaffold possesses a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-amino-5-bromo-4-hydroxypyridine (and its tautomer 3-amino-5-bromo-4-pyridone ) represents a "privileged structure" in medicinal chemistry. Unlike simple building blocks, this scaffold possesses a high density of functional handles—an amine, a hydroxyl/carbonyl, and a halogen—arranged in a specific geometry that mimics the purine ring system. This unique architecture makes it a critical intermediate for Fragment-Based Drug Discovery (FBDD) , particularly for targeting ATP-binding sites in kinases and viral polymerases.
This technical guide dissects the Structure-Activity Relationship (SAR) of this core, analyzing how specific modifications at the C3, C4, and C5 positions drive potency and selectivity.
Chemical Architecture & Tautomerism
Understanding the ground-state thermodynamics of this molecule is a prerequisite for rational design.
The Tautomeric Equilibrium
In solution, the molecule exists in equilibrium between the pyridin-4-ol (aromatic) and pyridin-4-one (non-aromatic, amide-like) forms.
Pyridin-4-ol Form: Favored in non-polar solvents and gas phase.
Pyridin-4-one Form: Predominant in aqueous media and crystal structures due to strong intermolecular hydrogen bonding.
Implication for SAR: When docking this molecule into a protein target (e.g., a kinase hinge region), you must account for the pyridin-4-one tautomer, which presents a distinct Hydrogen Bond Donor (NH) and Acceptor (C=O) motif compared to the hydroxyl form.
Figure 1: Tautomeric equilibrium shifting towards the pyridone form in biological environments, critical for binding mode analysis.
Structure-Activity Relationship (SAR) Analysis
The SAR of 3-amino-5-bromo-4-hydroxypyridine is best understood by "Vector Analysis"—treating each position as a vector for chemical exploration.
Vector C3: The Amino Group (The "Anchor")
Role: Primary Hydrogen Bond Donor.
SAR Insight: The C3-amine is crucial for forming bidentate hydrogen bonds with backbone carbonyls of target proteins (e.g., Glu/Met residues in kinase hinges).
Modification Strategy:
Acylation/Sulfonylation: Converts the basic amine to an acidic proton, altering pKa and solubility.
Cyclization: The C3-amine and C4-hydroxy groups are perfectly positioned to form 5- or 6-membered fused rings (e.g., oxazolo[4,5-c]pyridines or pyrido[4,3-d]pyrimidines). This "scaffold morphing" locks the conformation and improves metabolic stability.
Vector C4: The Hydroxyl/Carbonyl (The "Pivot")
Role: Hydrogen Bond Acceptor (as C=O) or Donor (as OH).
SAR Insight: In the pyridone form, the C4-carbonyl accepts a hydrogen bond from the protein backbone NH.
Synthetic Utility: The C4-OH can be activated (via POCl3) to a C4-Cl. This transforms the position into an electrophile for SNAr reactions, allowing the introduction of bulky amines or ethers to probe the "solvent-exposed region" of the binding pocket.
Vector C5: The Bromine Atom (The "Exit Vector")
Role: Hydrophobic contact & Synthetic Handle.
SAR Insight: The C5-Bromine is the most versatile point for SAR expansion. It points deep into the hydrophobic pocket (e.g., the Gatekeeper region in kinases).
Halogen Bonding: The Br itself can form halogen bonds with backbone carbonyls; replacing it with Cl or F usually reduces potency unless steric constraints are severe.
To explore the SAR, one must be able to synthesize and functionalize the core.[1] Below are the standard protocols for generating the scaffold and its key derivatives.
Synthesis of the Core Scaffold
Reaction Logic: Starting from 4-hydroxypyridine, nitration introduces the nitrogen source at C3, followed by bromination at C5, and finally reduction of the nitro group.
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Suspend in solvent mixture and sparge with Argon for 10 minutes.
Catalyst Addition: Add Pd catalyst quickly and seal the vial.
Heating: Heat to 90°C for 12 hours.
Workup: Cool to RT, dilute with EtOAc, wash with brine. The product (likely the pyridone tautomer) may precipitate; if so, filter and wash with water/ether.
Figure 2: Synthetic logic flow from commodity chemicals to the core scaffold and divergent SAR pathways.
Biological Applications & Case Studies
Case Study 1: Kinase Inhibition (p38 MAP Kinase)
The 3-amino-4-pyridone motif is a bioisostere of the adenine ring in ATP.
Mechanism: The motif functions as a bidentate hinge binder.
The C4-Carbonyl accepts an H-bond from the backbone NH of the hinge residue (e.g., Met109 in p38α).
The C3-Amino donates an H-bond to the backbone Carbonyl of the adjacent residue.
SAR Outcome: Substitution at C5 with a bulky aryl group (e.g., 2,4-difluorophenyl) fills the hydrophobic "gatekeeper" pocket, significantly increasing potency (IC50 shift from µM to nM range).
Case Study 2: Antiviral Agents (HCV Polymerase)
Fused derivatives, specifically pyrido[4,3-d]pyrimidines derived from this core, have shown activity against RNA-dependent RNA polymerases.
Logic: The 3-amino and 4-hydroxy groups are cyclized with an aldehyde or carboxylic acid equivalent.
Result: The resulting tricyclic system mimics the nucleobase guanine, acting as a non-nucleoside inhibitor (NNI) or chain terminator depending on the ribose attachment.
References
Synthesis and Reactivity of 3-Amino-5-bromopyridine Derivatives. Heterocycles, 2011.[2] Link
Biological Activities of 3,4,5-Trihydroxypiperidines and their Derivatives. Chemical Biology & Drug Design, 2018. Link
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Antiviral Research, 2012. Link
Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 2024. Link
3-Amino-5-bromopyridine (PubChem CID 817681). National Center for Biotechnology Information. Link
In-Depth Technical Guide: 3-Amino-5-Bromopyridine vs. 3-Amino-5-Bromopyridin-4-ol
[1] Executive Summary: The Scaffold Divergence In medicinal chemistry, the distinction between 3-amino-5-bromopyridine (CAS 13535-01-8) and 3-amino-5-bromopyridin-4-ol (CAS 101084-20-2) is not merely functional group man...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The Scaffold Divergence
In medicinal chemistry, the distinction between 3-amino-5-bromopyridine (CAS 13535-01-8) and 3-amino-5-bromopyridin-4-ol (CAS 101084-20-2) is not merely functional group manipulation; it represents a fundamental divergence in electronic behavior, tautomeric stability, and synthetic utility.[1]
3-Amino-5-bromopyridine acts as a classic electron-deficient heteroaromatic base, primarily utilized for its pyridine nitrogen's H-bond accepting capability and the orthogonal reactivity of the amine and bromide.[1]
3-Amino-5-bromopyridin-4-ol (often referred to as 3-amino-5-bromo-4-pyridone ) exists in a tautomeric equilibrium that heavily favors the pyridone form.[1] This masks the aromatic character of the ring, alters solubility profiles, and provides a "switchable" core that can be activated (via
or triflation) to access 3,4,5-substituted pyridine libraries.[2]
This guide analyzes the physicochemical differences, synthetic pathways, and strategic applications of these two scaffolds in drug discovery.[2]
Structural & Electronic Properties
Tautomerism and Aromaticity
The defining feature of the 4-ol analog is its tautomeric equilibrium.[1] While the pyridine analog is a static aromatic system, the 4-ol analog exists predominantly as the 4-pyridone in solution and solid state.[1]
Key Consequence: The "hydroxy" proton is not on the oxygen, but on the ring nitrogen.[1] This eliminates the basicity of the pyridine nitrogen, making it a hydrogen bond donor rather than an acceptor in its neutral state.[1]
Figure 1: Tautomeric equilibrium comparison. The 4-ol analog exists primarily as the pyridone, altering its pharmacophore properties.[1]
Physicochemical Comparison Table
Property
3-Amino-5-bromopyridine
3-Amino-5-bromopyridin-4-ol
Dominant Species
Pyridine (Aromatic)
4-Pyridone (Amide-like resonance)
Ring Nitrogen pKa
~5.7 (Basic)
~0.5 (Very weak base, protonates on O)
H-Bond Profile
1 Donor (), 2 Acceptors ()
2 Donors (), 2 Acceptors ()
Solubility
Moderate in organic solvents; pH-dependent in water.[1]
Poor in non-polar organics; High MP due to intermolecular H-bonding.
Electrophilic Substitution, O-Alkylation vs. N-Alkylation
Synthetic Workflows & Reactivity[2][3][4][5][6]
Synthesis of the Scaffolds
3-Amino-5-bromopyridine: typically synthesized via the Hofmann rearrangement of 5-bromonicotinamide.[1] This route is scalable and avoids the selectivity issues of direct bromination of 3-aminopyridine.
3-Amino-5-bromopyridin-4-ol: Often accessed via bromination of 3-amino-4-pyridone or reduction of 3-nitro-5-bromo-4-pyridone.[1] The presence of the electron-donating oxygen facilitates electrophilic bromination at the 3- or 5-positions much more readily than the pyridine analog.[1]
Strategic Functionalization (The "Switch")
The 4-ol analog is a more versatile intermediate because the oxygen functionality can be "switched" to a halogen or sulfonate, creating a 3-amino-4,5-dihalopyridine equivalent.[1] This allows for sequential cross-coupling reactions (e.g., Suzuki or Negishi) at the 4- and 5-positions with high regioselectivity.[1]
Protocol: Deoxy-chlorination with
To convert the 4-ol to the reactive 4-chloro derivative:
Reagents:
(excess), (catalytic).
Conditions: Reflux (80–100°C) for 2–4 hours.
Mechanism: The pyridone carbonyl oxygen attacks phosphorus, creating a leaving group that is displaced by chloride.
Outcome: Yields 3-amino-5-bromo-4-chloropyridine , a highly valuable scaffold where the 4-Cl is more reactive toward
than the 5-Br is toward Pd-oxidative addition, allowing orthogonal functionalization.[1]
Figure 2: Activation workflow converting the inert pyridone into a dual-reactive pyridine scaffold.
Experimental Considerations & Troubleshooting
Palladium-Catalyzed Couplings
3-Amino-5-bromopyridine is prone to catalyst poisoning.[1] The free amino group and the pyridine nitrogen can chelate Pd species, arresting the catalytic cycle.[1]
Solution: Use bulky, electron-rich phosphine ligands like XPhos or BrettPhos .[2]
Base Selection: Use weak bases (
, ) to prevent deprotonation of the amine, which would increase its binding affinity to Pd.[2]
3-Amino-5-bromopyridin-4-ol presents a different challenge: solubility.[1]
Solution: Protect the oxygen (e.g., Benzyl ether) or nitrogen (e.g., SEM group) prior to coupling.[2] Alternatively, use polar aprotic solvents (DMF/DMA) at elevated temperatures (100°C+).
Regioselectivity in Halogenation
When brominating the precursors:
Pyridine: Electrophilic bromination is difficult and requires forcing conditions (
/oleum) or activation via N-oxide.
Pyridone: The 4-OH group activates the ring.[1] Bromination occurs readily at C3 and C5. Controlling mono-bromination requires precise stoichiometry (1.0 eq NBS, 0°C, MeCN).[1][2]
References
Preparation of 3-Amino-5-bromopyridine
Title: A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation.[1]
Definitive Technical Guide: Solubility Profiling and Handling of 3-Amino-5-bromopyridin-4-ol HCl
Executive Summary 3-Amino-5-bromopyridin-4-ol hydrochloride (CAS 101084-20-2 for free base; HCl salt is stoichiometric derivative) is a high-value heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FB...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Amino-5-bromopyridin-4-ol hydrochloride (CAS 101084-20-2 for free base; HCl salt is stoichiometric derivative) is a high-value heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD).[1] It serves as a critical intermediate for synthesizing kinase inhibitors and P2X3 antagonists due to its dense functionalization—providing an amine for amide coupling, a bromine for palladium-catalyzed cross-coupling, and a hydroxyl group capable of tautomeric switching.
This guide addresses the frequent challenge researchers face: balancing the lipophilicity of the bromine atom with the ionic nature of the hydrochloride salt. While the HCl salt form enhances aqueous solubility compared to the free base, improper handling in DMSO or aqueous buffers can lead to "crash-out" precipitation, compromising assay data integrity.
Physicochemical Architecture
To master the solubility of this compound, one must understand its dynamic molecular behavior.
The Tautomeric Equilibrium
Unlike simple pyridines, 4-hydroxypyridines exist in a pH-dependent equilibrium between the 4-pyridinol (aromatic) and 4-pyridone (non-aromatic, keto) forms.[1] In the solid state and polar solvents, the pyridone form often predominates.
The HCl Factor: The hydrochloride salt protonates the exocyclic amine or the ring nitrogen, disrupting the crystal lattice and significantly lowering the energy required for solvation in water.
The Bromine Factor: The C5-Bromine atom introduces significant lipophilicity and electron-withdrawing character, slightly reducing water solubility compared to the non-halogenated analog.[1]
Molecular Interaction Diagram
The following diagram illustrates the solvation dynamics and tautomeric shifts that dictate solubility.
The following data summarizes the solubility limits based on thermodynamic stability. Note that "Kinetic Solubility" (how fast it dissolves) differs from "Thermodynamic Solubility" (saturation point).
While DMSO is the superior solvent, researchers must be aware of the DMSO Hygroscopicity Trap . DMSO absorbs atmospheric water avidly. If your DMSO stock absorbs water, the 3-Amino-5-bromopyridin-4-ol HCl may partially hydrolyze or precipitate over time due to "antisolvent" effects if the concentration is near saturation.[1]
Critical Insight: Always use anhydrous DMSO (≥99.9%) stored under argon/nitrogen for preparing stock solutions of this compound.
Experimental Protocols
Protocol A: Preparation of 100 mM Master Stock (DMSO)
This protocol ensures long-term stability for HTS libraries.[1]
Calculate: Determine the mass required.
MW of Free Base: ~189.01 g/mol
MW of HCl Salt: ~225.47 g/mol (Verify specific batch CoA).
Example: To make 10 mL of 100 mM stock, weigh 225.5 mg of the HCl salt.
Weighing: Weigh the solid into a localized amber glass vial (protect from light due to Bromine).
Solvent Addition: Add anhydrous DMSO to 80% of the final volume.
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 35°C for 5 minutes. The solution should be clear and slightly yellow.
Finalize: Top up to the final volume with DMSO.
Storage: Aliquot into single-use vials and store at -20°C.
Protocol B: Aqueous Dilution for Biological Assays
This protocol prevents "crashing out" when moving from DMSO to Assay Buffer.
Preparation: Thaw the DMSO stock at Room Temperature (RT). Do not heat above 40°C.
Intermediate Step (Optional but Recommended): If the final assay requires <1% DMSO, perform an intermediate dilution in water acidified with 0.1 N HCl to maintain the salt form before the final dilution into the buffered medium.
Direct Dilution: Add the DMSO stock slowly to the vortexing assay buffer.
Rule of Thumb: Do not exceed 5% v/v DMSO concentration without validating solubility, as the "antisolvent" effect of water can force the lipophilic bromo-pyridine out of solution.
Workflow Decision Tree
Figure 2: Decision matrix for solubilization based on downstream application.
Stability & Handling Risks[4][5][6]
Hygroscopicity
As an HCl salt, the compound is hygroscopic.
Risk: Absorption of water alters the molecular weight calculation (leading to incorrect molarity) and can induce hydrolysis of the C-Br bond over extended periods.
Mitigation: Store the solid in a desiccator. Re-weigh before every use if not stored in single-use aliquots.
Risk: In basic conditions (pH > 8), the phenol deprotonates. While this increases solubility of the anion, it also increases reactivity (oxidation).
Risk: At neutral pH (pH 7), the free base may form, which is significantly less soluble than the HCl salt or the phenolate anion.
Mitigation: Maintain stock solutions at acidic or neutral pH; avoid storing in basic buffers.
References
PubChem. (2025).[2] 3-Amino-5-bromopyridin-4-ol Compound Summary. National Library of Medicine. Available at: [Link]
Chang, N., et al. (1991).[3] Protein Separation and Purification in Neat Dimethyl Sulfoxide. Biochemical and Biophysical Research Communications.[3] (Demonstrates DMSO utility for polar/charged species). Available at: [Link]
Synthesis of imidazo[1,2-a]pyridines from 3-amino-5-bromopyridin-4-ol
This Application Note is structured to address the specific chemical challenge presented: the synthesis of Imidazo[1,2-a]pyridines , while critically analyzing the user-specified starting material 3-amino-5-bromopyridin-...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to address the specific chemical challenge presented: the synthesis of Imidazo[1,2-a]pyridines , while critically analyzing the user-specified starting material 3-amino-5-bromopyridin-4-ol .
Because the direct cyclization of 3-aminopyridines typically yields Imidazo[4,5-c] or Oxazolo[4,5-c] scaffolds, while Imidazo[1,2-a] scaffolds strictly require 2-aminopyridines, this guide adopts a Comparative Synthetic Strategy . It provides the corrected protocol for the target scaffold (Imidazo[1,2-a]) and the natural pathway for the specified material (Imidazo[4,5-c]), ensuring the researcher has the correct method for their intended drug discovery outcome.
Targeting Imidazo[1,2-a]pyridines vs. Imidazo[4,5-c]pyridines
Executive Summary & Strategic Analysis
In the development of kinase inhibitors and GABA receptor modulators, fused pyridine scaffolds are privileged structures. However, the regiochemistry of the starting aminopyridine dictates the final fused system.
This guide addresses a critical structural divergence:
Target Scaffold:Imidazo[1,2-a]pyridine (Bridgehead nitrogen is N1 of pyridine).[1]
Specified Precursor:3-amino-5-bromopyridin-4-ol (Amine at C3, Hydroxyl at C4).
Critical Chemical Insight:
Direct synthesis of the Imidazo[1,2-a] skeleton requires a 1,2-relationship between the pyridine nitrogen and the exocyclic amine (i.e., 2-aminopyridine ). The specified starting material, 3-amino-5-bromopyridin-4-ol , possesses a 3,4-substitution pattern. Reacting this precursor under cyclization conditions naturally yields Imidazo[4,5-c]pyridines (3-deazapurine analogs) or Oxazolo[4,5-c]pyridines , not Imidazo[1,2-a]pyridines.
To ensure experimental success, this note provides:
Protocol A: The standard synthesis of Imidazo[1,2-a]pyridines (requiring a precursor switch to 2-amino-5-bromopyridine).
Protocol B: The functionalization of the user's specific material (3-amino-5-bromopyridin-4-ol ) into its natural Imidazo[4,5-c] scaffold, often a bio-isostere in drug design.
Decision Matrix: Precursor vs. Target
The following logic flow illustrates the necessary synthetic pathway adjustments based on the desired pharmacophore.
Caption: Structural divergence showing that 3-amino precursors yield [4,5-c] fused systems, while 2-amino precursors are required for the [1,2-a] target.
Protocol A: Synthesis of Imidazo[1,2-a]pyridines (The Target)
Prerequisite: This protocol requires switching the starting material to 2-amino-5-bromopyridine .[2]
Mechanism
This reaction proceeds via the Hantzsch-type condensation (or Ortoleva-King reaction). The pyridine ring nitrogen (N1) attacks the
-carbon of the haloketone, followed by cyclodehydration involving the exocyclic C2-amine.
Materials
Substrate: 2-Amino-5-bromopyridine (1.0 equiv)
Reagent:
-Bromoacetophenone (substituted as required) (1.1 equiv)
Solvent: Ethanol (anhydrous) or n-Butanol
Base: Sodium Bicarbonate (
) or Triethylamine (for neutralization)
Step-by-Step Methodology
Alkylation:
Dissolve 2-amino-5-bromopyridine (10 mmol) in Ethanol (20 mL).
Add
-bromoacetophenone (11 mmol) slowly at room temperature.
Observation: The solution may warm slightly. A precipitate (the hydrobromide salt) often forms.
Cyclization:
Heat the mixture to reflux (
C) for 4–6 hours.
Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the starting amine indicates completion.
Work-up:
Cool the reaction mixture to room temperature.
Concentrate the solvent under reduced pressure to ~5 mL.
Dilute with water (20 mL) and neutralize with saturated aqueous
until pH ~8.
Result: The free base imidazo[1,2-a]pyridine will precipitate as a solid.
Purification:
Filter the solid and wash with cold water.
Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5) if high purity is required for biological assays.
Protocol B: Utilization of 3-Amino-5-bromopyridin-4-ol (The User's Material)
Objective: Synthesis of 6-Bromoimidazo[4,5-c]pyridine derivatives. This is the chemically valid pathway for the user's specified material.
Mechanism
The 3-amino group and the 4-hydroxyl (or 4-chloro derivative) undergo condensation with a one-carbon donor (orthoformate) to close the imidazole ring. Note that retaining the 4-OH yields the Oxazolo[4,5-c] or Imidazo[4,5-c]pyridin-4-one tautomer. To get the aromatic imidazole, the 4-OH is typically converted to 4-Cl and then 4-NH2 before cyclization.
Workflow: Conversion to 3,4-Diamino Precursor (Recommended)
Direct cyclization of the 3-amino-4-ol often yields the oxazole. For the more stable imidazole (drug scaffold), follow this sequence:
Step 1: Chlorination (Deoxychlorination)
Reagents: 3-amino-5-bromopyridin-4-ol +
(Phosphorus oxychloride).
Conditions: Reflux (100°C) for 3 hours.
Product: 3-amino-4-chloro-5-bromopyridine.
Safety:
is highly corrosive and water-reactive. Quench carefully into ice.
This application note details the protocol for utilizing 3-amino-5-bromopyridin-4-ol in an isocyanide-based multicomponent reaction (IMCR). While often categorized under the umbrella of the Groebke-Blackburn-Bienaymé (GBB) reaction, this specific transformation represents a mechanistic variant.
The Structural Distinction:
Classic GBB reactions utilize 2-aminoazines (e.g., 2-aminopyridine) to form imidazo[1,2-a]pyridines via nitrogen-bridgehead cyclization. However, the substrate 3-amino-5-bromopyridin-4-ol possesses an ortho-aminophenol motif (amine at C3, hydroxyl at C4). Consequently, the reaction pathway shifts to form oxazolo[4,5-c]pyridines .
Why This Matters:
The resulting scaffold contains a 7-bromo handle (IUPAC numbering for the fused system), enabling rapid downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings. This protocol provides a high-efficiency route to Type II kinase inhibitors and GPCR ligands.
Mechanistic Insight
The reaction proceeds via a non-concerted
cycloaddition.[1] Unlike the standard GBB which traps the nitrilium ion with a ring nitrogen, this variant utilizes the exocyclic hydroxyl group as the internal nucleophile.
Pathway Analysis:
Imine Formation: Condensation of the C3-amine with the aldehyde forms a Schiff base.
Nitrilium Generation: Acid-catalyzed insertion of the isocyanide into the imine.
Oxazole Closure: The C4-hydroxyl group attacks the nitrilium carbon, followed by a prototropic shift (Smiles-type rearrangement logic) to aromatize the system into the oxazolo[4,5-c]pyridine core.
Figure 1: Mechanistic pathway shifting from standard GBB (N-attack) to Oxazole formation (O-attack) due to substrate topology.
Experimental Protocol
Target Scale: 1.0 mmol
Reaction Class: Lewis Acid-Catalyzed Multicomponent Condensation
Note: 2,2,2-Trifluoroethanol (TFE) is recommended if the aldehyde is sterically hindered or electron-deficient, as it stabilizes the imine intermediate.
Step-by-Step Procedure
Pre-Condensation (Imine Formation):
In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 3-amino-5-bromopyridin-4-ol (189 mg, 1.0 mmol) and the Aldehyde (1.1 mmol) in MeOH (4 mL).
Critical Step: If solubility is poor, add TFE (1 mL) as a co-solvent.
Stir at room temperature for 30 minutes. (Visual cue: Solution often turns yellow/orange indicating imine formation).
Eluent: DCM:MeOH (95:5 to 90:10). The product typically elutes as a fluorescent band.
Data Interpretation & Troubleshooting
Expected Yields & Optimization
Based on the reactivity profile of 3-amino-4-hydroxypyridines in GBB-type reactions:
Variable
Condition
Expected Yield
Notes
Standard
MeOH, Sc(OTf)₃, 65°C
65-75%
Robust for most aryl aldehydes.
Hindered Aldehyde
TFE, Sc(OTf)₃, 65°C
70-80%
TFE enhances nitrilium generation.
Acid Sensitive
MeOH, NH₄Cl (catalyst)
40-50%
Slower reaction; cleaner profile for labile groups.
No Catalyst
MeOH, Reflux
<20%
Reaction stalls at imine stage.
Troubleshooting Guide
Problem: Substrate remains undissolved.
Solution: The zwitterionic nature of the pyridinol/pyridone can reduce solubility. Use a 1:1 mixture of MeOH:DCM or pure TFE.
Problem: Formation of "Ugi-like" linear side products.
Solution: This occurs if cyclization is slow. Increase temperature (switch to Microwave 120°C) to force the ring closure.
Problem: Low yield with aliphatic aldehydes.
Solution: Aliphatic imines are unstable. Pre-mix amine and aldehyde with 3Å molecular sieves for 1 hour before adding isocyanide.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 7-bromo-oxazolo[4,5-c]pyridines.
References
Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett, 1998(6), 661-663. Link
Blackburn, C., et al. (1998).[9] Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation. Tetrahedron Letters, 39(22), 3635-3638. Link
Bienaymé, H., & Bouzid, K. (1998).[9] A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines. Angewandte Chemie International Edition, 37(16), 2234-2237. Link
BenchChem. (2025).[4][8] 3-Amino-5-bromopyridin-4-ol: Product Specifications and Reactivity Profile. BenchChem Database. Link
Dumas, F., et al. (2010). Isocyanide-Based Multicomponent Reactions in the Synthesis of Heterocycles: The Synthesis of Benzoxazoles. Synthesis, 2010(19), 3235-3240.
Protocol for converting 3-amino-5-bromopyridin-4-ol to free base
Application Note: Protocol for Converting 3-Amino-5-Bromopyridin-4-ol to Free Base Executive Summary This Application Note details the protocol for isolating 3-amino-5-bromopyridin-4-ol (also known as 3-amino-5-bromo-4-p...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for Converting 3-Amino-5-Bromopyridin-4-ol to Free Base
Executive Summary
This Application Note details the protocol for isolating 3-amino-5-bromopyridin-4-ol (also known as 3-amino-5-bromo-4-pyridone) as a free base from its acid salt forms (typically Hydrochloride or Hydrobromide).[1] This compound is a critical scaffold in the synthesis of kinase inhibitors and heterocyclic drug candidates.
The isolation of this molecule presents specific challenges due to its amphoteric nature and prototropic tautomerism .[1] Unlike simple amines, 3-amino-5-bromopyridin-4-ol exists in equilibrium between its hydroxypyridine and pyridone forms, significantly affecting its solubility profile and isoelectric point (pI).[1] This guide provides a self-validating methodology to maximize yield and purity while preventing product degradation.
Physicochemical Basis & Mechanistic Insight
Tautomerism and Amphotericity
To successfully isolate the free base, one must understand the species present in solution. The molecule contains a basic pyridine nitrogen, a weakly basic primary amine, and an acidic hydroxyl group (phenol-like).[1]
Acidic pH (pH < 3): The molecule is protonated at the pyridine nitrogen (and potentially the amine), existing as a soluble cationic salt.
Neutral pH (pH 6–8): The molecule exists primarily as the neutral 4-pyridone tautomer or a zwitterion.[1] This is the "Free Base" form, which exhibits the lowest water solubility (Isoelectric Point).
Basic pH (pH > 10): The phenolic proton is removed, forming a soluble anionic species.[1]
Key Insight: The target for isolation is the Isoelectric Point (pI) , estimated to be between pH 6.5 and 7.[1]5. Deviating too far into the basic range will re-dissolve the product as a salt.
Diagram: pH-Dependent Speciation & Workflow
Figure 1: Chemical speciation and isolation workflow.[1] The green node represents the target isolation state.
Step 1: Dissolution (Solubilization of Salt) [1][3]
Weigh the crude hydrochloride salt of 3-amino-5-bromopyridin-4-ol.[1]
Suspend the solid in the minimum amount of deionized water (approx. 5–10 mL per gram of solid).
Stir at room temperature. If the salt does not fully dissolve, gently heat to 35–40°C. Note: The solution should be acidic (pH ~1–2).
Step 2: Controlled Neutralization (The Critical Step)
Place the solution in an ice-water bath (0–5°C). Lower temperatures promote better crystallization and yield.
Monitor pH continuously using a calibrated pH meter.
Initial Adjustment: Add 2M NaOH dropwise with vigorous stirring until pH reaches ~4.0.
Fine Adjustment: Switch to Saturated Sodium Bicarbonate (
) solution. Add dropwise until the pH reaches 7.0 – 7.5 .
Observation: A thick precipitate (off-white to pale yellow) should form as the pH approaches 6.0.[1]
Caution: Do not exceed pH 8.5. If pH > 9, the product may re-dissolve as the phenolate anion.
Step 3: Equilibration and Isolation
Allow the slurry to stir at 0–5°C for 30–60 minutes to ensure complete precipitation and crystal growth.
Filtration: Filter the solid using a Buchner funnel with vacuum suction.
Washing:
Wash the cake 2x with cold deionized water (to remove inorganic salts like NaCl).
Wash 1x with a small volume of cold Isopropanol or Acetone (to displace water and aid drying). Note: Check solubility in IPA before this step; if soluble, skip.
Step 4: Drying and Storage
Transfer the solid to a vacuum oven.
Dry at 40–45°C under reduced pressure (-760 mmHg) for 12–24 hours.
Warning: Avoid temperatures >60°C as brominated amines can be thermally sensitive or prone to oxidation.
Store in a tightly sealed container, protected from light (amber vial).
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridin-4-ol Derivatives
Introduction: Navigating the Challenges of Electron-Rich Pyridinols in Cross-Coupling The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bon...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Challenges of Electron-Rich Pyridinols in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] However, the application of this powerful tool to highly functionalized, electron-rich N-heterocycles, such as 3-amino-5-bromopyridin-4-ol derivatives, presents a unique set of challenges. These substrates, which are valuable building blocks in medicinal chemistry and materials science, often exhibit diminished reactivity and are prone to side reactions.
This guide provides a comprehensive framework for developing robust Suzuki-Miyaura coupling protocols for 3-amino-5-bromopyridin-4-ol and its analogues. We will delve into the mechanistic nuances of coupling these challenging substrates, offer a detailed, field-proven experimental protocol, and provide a systematic troubleshooting guide. The causality behind each experimental choice will be explained to empower researchers to adapt and optimize these conditions for their specific derivatives.
The primary hurdles in the Suzuki coupling of 3-amino-5-bromopyridin-4-ol derivatives include:
Substrate Reactivity: The pyridine ring is rendered electron-rich by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group. This increased electron density can hinder the initial, often rate-limiting, oxidative addition of the palladium(0) catalyst to the C-Br bond.[1]
Catalyst Inhibition: The amino and hydroxyl groups, particularly in a 3,4-substitution pattern, can act as chelating ligands for the palladium center. This chelation can sequester the active catalyst, preventing it from participating in the catalytic cycle.
Side Reactions: Like many heteroaryl boronic acids, the coupling partners are susceptible to protodeboronation, where the boronic acid is hydrolyzed back to the corresponding arene.[1][4] Additionally, the electron-rich nature of the pyridine substrate can promote competitive homocoupling of the boronic acid.[1][4]
By understanding and addressing these challenges, researchers can successfully employ the Suzuki-Miyaura coupling to synthesize a diverse array of novel 3-amino-5-aryl/vinyl-pyridin-4-ol derivatives.
Mechanistic Considerations: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
For 3-amino-5-bromopyridin-4-ol, the key is to select conditions that facilitate each step of this cycle while minimizing the aforementioned inhibitory pathways.
Recommended Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridin-4-ol
This protocol provides a robust starting point for the coupling of 3-amino-5-bromopyridin-4-ol with a generic arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Reagents and Equipment
3-Amino-5-bromopyridin-4-ol
Arylboronic acid or boronate ester
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
Ligand (e.g., SPhos, XPhos, or RuPhos)
Base (e.g., K₃PO₄ or Cs₂CO₃)
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O mixture or Toluene)
Schlenk tube or microwave vial
Magnetic stirrer and hot plate
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware for workup and purification
Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add 3-amino-5-bromopyridin-4-ol (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
Causality: Using a slight excess of the boronic acid component can help drive the reaction to completion and compensate for any protodeboronation.[6] A strong inorganic base is crucial for the formation of the boronate species, which is more active in the transmetalation step.[7][8]
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this catalyst/ligand mixture to the reaction vessel.
Causality: Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are highly effective for coupling electron-rich heterocycles.[8][9] They promote the oxidative addition and accelerate the reductive elimination step, which can be sluggish for these substrates.[8][10]
Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Causality: Oxygen can deactivate the Pd(0) catalyst through oxidation and promote the unwanted homocoupling of the boronic acid.[1][4] Establishing an inert atmosphere is critical for catalyst longevity and minimizing side reactions.
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
Causality: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic substrates and the inorganic base.[4] The water component can also facilitate the transmetalation step. However, for substrates highly prone to protodeboronation, anhydrous conditions may be preferable.
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and heat to 80–110 °C with vigorous stirring.
Causality: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition to the electron-rich pyridine ring.[9]
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed (typically 4–24 hours).
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Data Summary: Recommended Starting Conditions
The following table summarizes the recommended starting conditions for screening and optimization.
Parameter
Recommended Condition
Rationale & Justification
Palladium Precatalyst
Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
Reliable sources of Pd(0) upon in situ reduction. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state.[6][7]
Ligand
SPhos, XPhos, or RuPhos (2-4 mol%)
Bulky, electron-rich ligands that enhance catalyst activity for challenging, electron-rich aryl bromides.[8][9]
Base
K₃PO₄ or Cs₂CO₃ (2-3 equiv)
Strong, non-nucleophilic bases that effectively promote transmetalation without causing degradation of sensitive substrates.[8][11]
Solvent
1,4-Dioxane/H₂O (10:1), Toluene, or DMF
Choice depends on substrate solubility and propensity for side reactions. Aprotic polar solvents are generally effective.[6][9]
Temperature
80–110 °C
Higher temperatures are often necessary to facilitate the oxidative addition step with electron-rich pyridines.[12]
Boronic Reagent
Boronic Acid or Pinacol Ester (1.2-1.5 equiv)
Pinacol esters offer greater stability against protodeboronation.[1][4]
1. Screen different Pd/ligand combinations (e.g., try an N-heterocyclic carbene (NHC) ligand).[7][13]2. Increase the reaction temperature in 10 °C increments.3. Switch to a stronger base (e.g., from K₃PO₄ to Cs₂CO₃). Vary the solvent or the water ratio.[4]
Significant Protodeboronation
1. Presence of excess water2. Reaction too slow, allowing for hydrolysis
1. Switch to anhydrous conditions (e.g., dry dioxane or toluene).[4]2. Use a more stable boronic acid derivative, such as a pinacol or MIDA boronate ester.[1][4]3. Increase catalyst loading to accelerate the desired coupling.
Homocoupling of Boronic Acid
1. Oxygen contamination2. Pd(II) species present at start
1. Ensure rigorous degassing of the solvent and reaction vessel (e.g., use freeze-pump-thaw cycles).[4]2. Use a Pd(0) source like Pd₂(dba)₃ or ensure complete reduction of a Pd(II) source.
Dehalogenation of Starting Material
1. Presence of hydride sources2. Catalyst-mediated hydrodehalogenation
1. Ensure solvents are pure and free from contaminants.2. Screen different ligands; some are more prone to promoting this side reaction than others.
Conclusion
The Suzuki-Miyaura coupling of 3-amino-5-bromopyridin-4-ol derivatives, while challenging, is a highly achievable transformation with careful consideration of the reaction parameters. The key to success lies in utilizing a highly active catalyst system, typically featuring a bulky, electron-rich phosphine ligand, in conjunction with a strong inorganic base and appropriate solvent selection. By understanding the underlying mechanistic principles and potential pitfalls, researchers can effectively troubleshoot and optimize these reactions, unlocking access to a wide range of novel and valuable chemical entities.
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Ge, S. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]
MDPI. (2017, March 23). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
Journal of the American Chemical Society. (2019, August 28). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Retrieved from [Link]
ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
National Center for Biotechnology Information. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Retrieved from [Link]
Nucleophilic substitution reactions of 3-amino-5-bromopyridin-4-ol
An Application Guide to the Nucleophilic Substitution of 3-amino-5-bromopyridin-4-ol: Protocols and Mechanistic Insights For researchers, synthetic chemists, and professionals in drug development, 3-amino-5-bromopyridin-...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Nucleophilic Substitution of 3-amino-5-bromopyridin-4-ol: Protocols and Mechanistic Insights
For researchers, synthetic chemists, and professionals in drug development, 3-amino-5-bromopyridin-4-ol stands as a pivotal heterocyclic scaffold. Its unique arrangement of an amino group, a hydroxyl/pyridone moiety, and a displaceable bromine atom offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound, moving beyond simple procedural lists to explain the underlying chemical principles and offer field-tested protocols for its successful functionalization.
The Scientific Rationale: Understanding Reactivity
The feasibility and outcome of a nucleophilic substitution on the 3-amino-5-bromopyridin-4-ol ring are governed by a complex interplay of electronic effects from its constituent functional groups. A clear understanding of these principles is critical for experimental design and troubleshooting.
The Principles of Nucleophilic Aromatic Substitution (SNAr) on Pyridines
Unlike benzene, the pyridine ring is inherently electron-deficient due to the inductive effect of the electronegative nitrogen atom. This property deactivates the ring toward electrophilic attack but crucially activates it for Nucleophilic Aromatic Substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]
However, in 3-amino-5-bromopyridin-4-ol, the bromine leaving group is at the C5 position, which is meta to the ring nitrogen. This position is not directly activated by the nitrogen's electron-withdrawing effect, rendering classical SNAr reactions challenging and often necessitating more forcing conditions or alternative catalytic pathways.
Substituent Effects on the Pyridine Ring
The reactivity of the C5-Br bond is further modulated by the amino and hydroxyl groups:
Amino Group (-NH₂ at C3): This is a strong electron-donating group (EDG) through resonance. It increases the electron density of the ring, which generally disfavors nucleophilic attack and can slow the initial step of the SNAr mechanism.[3] Furthermore, its basicity and nucleophilicity can lead to side reactions or catalyst inhibition.
Hydroxyl Group (-OH at C4): This group introduces another layer of complexity due to keto-enol tautomerism, existing in equilibrium with its 1H-pyridin-4-one form. The pyridinol form acts as an EDG, while the pyridone form's electronics are more complex. This equilibrium is solvent and pH-dependent and significantly influences the overall electron density and reactivity profile of the molecule.
Bromo Group (-Br at C5): Serves as the leaving group. While bromine is a reasonably good leaving group in many SNAr reactions, the rate-determining step is often the initial nucleophilic attack, making the electronic activation of the ring more critical than the leaving group's ability itself.[4][5]
The cumulative effect of a meta-positioned leaving group and two electron-donating substituents makes direct SNAr on 3-amino-5-bromopyridin-4-ol a difficult transformation. Consequently, modern palladium-catalyzed cross-coupling reactions, which operate via a different mechanistic cycle (oxidative addition, transmetalation, reductive elimination), are often the preferred method for functionalizing this position.
General Reaction Mechanism and Workflow
The following diagrams illustrate the conceptual mechanism for a transition-metal-catalyzed C-N cross-coupling reaction—a common strategy for this substrate—and a typical laboratory workflow.
Catalytic cycle for a typical cross-coupling reaction.
General experimental workflow for synthesis.
Experimental Protocols
The following protocols are designed as robust starting points for the functionalization of 3-amino-5-bromopyridin-4-ol. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol is adapted from established methods for the amination of electron-rich halo-pyridines and addresses the inherent low reactivity of the substrate.[3] The choice of a bulky, electron-rich phosphine ligand is critical to promote the oxidative addition step and prevent catalyst inhibition.
Rationale: The pyridine nitrogen and exocyclic amino group can act as ligands, poisoning the palladium catalyst.[3] Bulky ligands like XPhos or SPhos create a sterically hindered and electron-rich palladium center that favors the desired catalytic cycle over catalyst deactivation. A strong, non-nucleophilic base like K₃PO₄ is used to deprotonate the incoming amine without competing in the reaction.
Materials & Reagents
3-amino-5-bromopyridin-4-ol
Amine nucleophile (1.2 - 1.5 equiv)
Pd₂(dba)₃ (2-5 mol%)
XPhos (4-10 mol%)
Potassium Phosphate (K₃PO₄) (2.0 equiv)
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
Inerting: To a dry Schlenk flask, add 3-amino-5-bromopyridin-4-ol (1.0 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃, and the XPhos ligand.
Evacuation: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine nucleophile (1.2-1.5 eq).
Reaction: Heat the reaction mixture to 90–110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and quench by adding water.
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: Thiolation (C-S Bond Formation)
This protocol details the substitution with a thiol nucleophile. Given the higher nucleophilicity of thiols, this transformation can sometimes be achieved under SNAr conditions, but palladium catalysis often provides a more general and higher-yielding route.
Rationale: Sulfur nucleophiles are highly effective in substitution reactions.[6][7] In a catalytic version, a ligand such as Xantphos is often effective for C-S coupling. A base is required to generate the thiolate anion, the active nucleophile.
Materials & Reagents
3-amino-5-bromopyridin-4-ol
Thiol nucleophile (1.2 equiv)
Pd(OAc)₂ (5 mol%)
Xantphos (10 mol%)
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
Anhydrous, degassed solvent (e.g., DMF or Dioxane)
Procedure:
Inerting: Add 3-amino-5-bromopyridin-4-ol (1.0 eq), Pd(OAc)₂, Xantphos, and Cs₂CO₃ (1.5 eq) to a dry Schlenk flask.
Evacuation: Seal the flask and cycle between vacuum and inert gas (Nitrogen or Argon) three times.
Reagent Addition: Add the degassed solvent, followed by the thiol nucleophile (1.2 eq) via syringe.
Reaction: Heat the mixture to 100–120 °C and stir for 12–24 hours.
Monitoring: Track the disappearance of starting material using TLC or LC-MS.
Work-up: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for various nucleophilic substitutions on 3-amino-5-bromopyridin-4-ol, emphasizing the necessity of catalytic systems.
Reaction Type
Nucleophile (Nu-H)
Catalyst System (mol%)
Base (equiv)
Solvent
Temp (°C)
Amination
R₂NH, ArNH₂
Pd₂(dba)₃ (2-5) / XPhos (4-10)
K₃PO₄ (2.0)
Dioxane
90-110
Thiolation
RSH, ArSH
Pd(OAc)₂ (5) / Xantphos (10)
Cs₂CO₃ (1.5)
DMF
100-120
Alkoxylation
ROH
Pd-catalyst / Ligand
NaOtBu (1.5)
Toluene
100-120
Suzuki Coupling
ArB(OH)₂
Pd(PPh₃)₄ (5)
K₂CO₃ (2.0)
Dioxane/H₂O
85-95
Troubleshooting and Key Considerations
Low Conversion: The primary challenge is the low reactivity of the C5-Br bond.[3]
Solution: Ensure the reaction is fully inert and solvents are anhydrous. Screen different palladium catalysts and ligands (e.g., RuPhos, SPhos). Increase reaction temperature and time, or increase catalyst loading to 5-10 mol%.
Catalyst Deactivation: The pyridine and amino functionalities can inhibit the palladium catalyst.
Solution: Use bulky, electron-rich phosphine ligands specifically designed to resist coordination by nitrogenous groups. N-protection of the amino group (e.g., with a Boc group) can also be effective, though it adds synthetic steps.
Poor Solubility: The starting material and products may have limited solubility.
Solution: Use polar aprotic solvents like DMF, DMAc, or NMP. Gentle heating can aid dissolution. For Suzuki reactions, a co-solvent system like Dioxane/Water is often effective.[3]
Side Reactions: If using very strong bases like NaH or NaOtBu with alcohol nucleophiles, competitive deprotonation of the C4-OH or C3-NH₂ can occur.
Solution: Carefully control the stoichiometry of the base. Alternatively, protect the amino and hydroxyl groups prior to the substitution reaction.
By integrating a solid understanding of the underlying reaction mechanisms with these robust protocols, researchers can effectively leverage 3-amino-5-bromopyridin-4-ol as a versatile building block for novel chemical entities.
References
D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr., R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, T. Y. Zhang, "Key green chemistry research areas—a perspective from pharmaceutical manufacturers," Green Chemistry, 9, 411-420 (2007). URL: [Link]
J. F. Hartwig, "Organotransition Metal Chemistry: From Bonding to Catalysis," University Science Books, Sausalito, CA (2010). URL: [Link]
J. Jia, et al., "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration," Heterocycles, 65(9), 2005. URL: [Link]
T. E. Barder, S. D. Walker, J. R. Martinelli, S. L. Buchwald, "New Catalysts for Suzuki-Miyaura Coupling," Angewandte Chemie International Edition, 44(48), 8006-8008 (2005). URL: [Link]
A. F. Littke, G. C. Fu, "Palladium-Catalyzed Coupling of Aryl Chlorides and Thiols," The Journal of Organic Chemistry, 64(1), 10-11 (1999). URL: [Link]
R. A. Batey, M. Shen, A. J. Lough, "Carbamoyl-substituted N-mesityl- and N-aryl-imidazol-2-ylidenes: new catalysts for the Suzuki-Miyaura reaction of aryl chlorides," Organic & Biomolecular Chemistry, 1(10), 1611-1620 (2003). URL: [Link]
Application Note: Strategic Synthesis of Kinase Inhibitors via 3-Amino-5-bromopyridin-4-ol HCl
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-amino-5-bromopyridin-4-ol HCl (CAS: 101084-20-2) as a linchpin intermediate for synth...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-amino-5-bromopyridin-4-ol HCl (CAS: 101084-20-2) as a linchpin intermediate for synthesizing Imidazo[4,5-c]pyridine -based kinase inhibitors.
Executive Summary
The Imidazo[4,5-c]pyridine scaffold is a "privileged structure" in kinase drug discovery, serving as a core pharmacophore in inhibitors targeting PI3K, mTOR, JAK, and EGFR pathways. Its structural resemblance to the adenine base of ATP allows it to anchor effectively within the kinase hinge region.
3-Amino-5-bromopyridin-4-ol HCl offers a superior synthetic entry point compared to traditional nitration/reduction routes. Its pre-installed amine and hydroxyl groups at the ortho positions (C3/C4) facilitate rapid cyclization, while the C5-bromine provides a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling. This guide outlines a high-fidelity protocol for converting this building block into potent kinase inhibitors.
Chemical Profile & Handling
Compound: 3-Amino-5-bromopyridin-4-ol Hydrochloride
CAS: 101084-20-2
Structure: Pyridine ring substituted with -NH₂ (C3), -OH (C4), and -Br (C5).[1][2]
Appearance: Off-white to pale yellow hygroscopic solid.
Property
Specification
Handling Note
MW
225.47 g/mol (HCl salt)
Account for HCl stoichiometry in base equivalents.
Solubility
DMSO, Water, MeOH
Poor solubility in non-polar solvents (DCM, Hexane).
Acidity
Amphoteric (Pyridine N, Phenolic OH)
The C4-OH exists in tautomeric equilibrium with the pyridone; C3-NH₂ is weakly basic.
Stability
Air/Moisture Sensitive
Store under inert atmosphere (Ar/N₂) at -20°C. Hygroscopic.
Retrosynthetic Strategy
The logic of using this scaffold lies in its sequential reactivity. The synthesis is designed to build the inhibitor from the "Hinge Binder" outward to the "Solvent Front" and "Hydrophobic Pocket."
Mechanistic Workflow
Activation: Conversion of the C4-hydroxyl to a reactive chloride (C4-Cl) using phosphorous oxychloride (POCl₃).
Hinge Binding Installation (SNAr): Displacement of the highly electrophilic C4-Cl by a primary amine (R¹-NH₂) to form a diamine.
Core Cyclization: Condensation with an orthoester to close the imidazole ring.
Gatekeeper Functionalization: Suzuki-Miyaura coupling at the C6-Br (originally C5) to introduce the hydrophobic tail (R²).
Figure 1: Sequential synthetic workflow for Imidazo[4,5-c]pyridine kinase inhibitors. The SNAr step is regioselective for the C4 position due to the activating influence of the pyridine nitrogen.
Detailed Experimental Protocols
Step 1: Activation (Chlorination)
Objective: Convert the unreactive C4-hydroxyl group into a leaving group (chloride).
Note: The C3-amine does not require protection if the reaction is kept anhydrous.
Reagents:
3-Amino-5-bromopyridin-4-ol HCl (1.0 equiv)
Phosphorus Oxychloride (POCl₃) (5.0 - 10.0 equiv)
Triethylamine (TEA) (1.0 equiv, optional to neutralize HCl salt initially)
Procedure:
Charge a dried round-bottom flask with 3-amino-5-bromopyridin-4-ol HCl under Argon.
Add neat POCl₃ slowly at 0°C. (Caution: Exothermic).
Heat the mixture to reflux (105°C) for 4–6 hours. Monitor by LCMS (aliquot quenched in MeOH).
Checkpoint: Look for the mass shift from 189/191 (Br pattern) to 207/209 (Cl+Br pattern).
Cool to room temperature.
Quenching (Critical Safety Step): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.
Neutralize with solid NaHCO₃ or NaOH (1M) to pH ~8.
Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.
Yield: Typically 85-95% of a tan solid.
Step 2 & 3: One-Pot Assembly (SNAr & Cyclization)
Objective: Install the R¹ amine (e.g., aniline or benzylamine) and close the ring.
Rationale: The SNAr product (diamine) is often oxidatively unstable; immediate cyclization improves overall yield.
Reagents:
3-Amino-4-chloro-5-bromopyridine (1.0 equiv)
Aniline/Amine (R¹-NH₂) (1.1 equiv)
Isopropanol (IPA) or Ethanol
Triethyl Orthoformate (TEOF) (Excess)
Catalytic p-TsOH (10 mol%)
Procedure:
SNAr: Dissolve the chloro-pyridine in IPA. Add the amine (R¹-NH₂).[3]
Heat to 80°C for 2–4 hours.
Observation: The solution often turns dark. LCMS should show the diamine intermediate.
Cyclization: Without isolation, add Triethyl Orthoformate (5–10 equiv) and catalytic p-TsOH.
Increase temperature to 100°C (or reflux) for 3–12 hours.
Concentrate the solvent under reduced pressure.
Purify via Flash Column Chromatography (DCM/MeOH gradient).
Procedure for N-alkylation of 3-amino-5-bromo-4-pyridone
Application Note: High-Fidelity N-Alkylation of 3-Amino-5-Bromo-4-Pyridone Executive Summary The 3-amino-5-bromo-4-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, serving as a precursor for kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity N-Alkylation of 3-Amino-5-Bromo-4-Pyridone
Executive Summary
The 3-amino-5-bromo-4-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., p38 MAP kinase), antibacterial agents (quinolone analogs), and viral integrase inhibitors.[1][2]
However, functionalizing this scaffold presents a tripartite regioselectivity challenge :
Tautomeric Ambiguity: The substrate exists in equilibrium between the 4-pyridone (NH-form) and 4-hydroxypyridine (OH-form).[1][2]
Ambident Nucleophilicity: The deprotonated core can react at the ring nitrogen (
Competing Exocyclic Amine: The primary amine at position 3 (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
) is nucleophilic and prone to over-alkylation or interfering with base stoichiometry.[1]
This guide provides two validated protocols to achieve selective ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
-alkylation: a Direct Method (for simple alkyl groups) and a Protected Method (for complex or high-value synthesis), grounded in Hard-Soft Acid-Base (HSAB) theory and pKa-directed stoichiometry.[1]
Strategic Analysis & Mechanistic Logic
The Regioselectivity Landscape
Success depends on manipulating the reaction conditions to favor the thermodynamic product (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
5-Bromo (EWG): Increases the acidity of ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
, stabilizing the anion but reducing overall nucleophilicity.[1]
3-Amino (EDG): Increases electron density on the ring.[1][2] While less acidic, the neutral ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
is a competent nucleophile for highly reactive electrophiles (e.g., methyl iodide, benzyl bromide).[1]
HSAB Theory Application
N-Alkylation (Soft-Soft): Favored by "soft" electrophiles (Alkyl Iodides/Bromides) and polar aprotic solvents (DMF, DMSO) that solvate the cation, leaving a "naked" anion.[1][2]
) is superior to or for pyridones.[1] The "Cesium Effect" involves the large ionic radius of , which forms looser ion pairs with the pyridone anion, enhancing -nucleophilicity and solubility in DMF.[1]
Activation: Charge a flame-dried flask with 3-amino-5-bromo-4-pyridone and anhydrous DMF. Add
in one portion.
Aging: Stir at 25°C for 30 minutes . Critical: This ensures complete deprotonation of the N1-H (thermodynamic control) before the electrophile is seen.[2]
Note: If using highly reactive electrophiles (e.g., MeI), cool to 0°C during addition to suppress ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
Reaction: Warm to 50–60°C and stir for 4–12 hours. Monitor by LCMS.[1][2]
Endpoint: Disappearance of SM (
) and appearance of Product ().
Workup: Pour mixture into ice-water (5x reaction volume).
Scenario A (Solid forms): Filter the precipitate, wash with water and ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
Scenario B (No solid): Extract with EtOAc (3x).[1][2] Wash combined organics with ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
(5% aq) to remove DMF.[1] Dry over ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
.[1]
Method B: The "Protected" Route (High-Fidelity)
Best for: Complex synthesis, expensive electrophiles, or GMP campaigns.[1][2]
Rationale: Transiently masking the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
as a carbamate (Boc) eliminates it as a competing nucleophile and sterically discourages -alkylation near the 3-position.[1]
Caption: Reaction pathway bifurcation. Selective N1-alkylation requires "soft" conditions to avoid O-alkylation and stoichiometric control to avoid N3-alkylation.[1][2]
Technical Support Center: Troubleshooting Low Yields in 3-Amino-5-bromopyridin-4-ol Cyclization Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the cyc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the cyclization of 3-amino-5-bromopyridin-4-ol. As a key intermediate in medicinal chemistry, successful and high-yielding cyclization of this scaffold is critical. This document is designed to help you diagnose and resolve common issues encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common cyclization reactions for 3-amino-5-bromopyridin-4-ol, and what challenges do they present?
The structure of 3-amino-5-bromopyridin-4-ol is amenable to several types of intramolecular cyclizations, most commonly those that form a new ring fused to the pyridine core. The two most relevant are the Bischler-Napieralski and Pictet-Spengler reactions.
Bischler-Napieralski Reaction: This involves the acylation of the 3-amino group to form a β-arylethylamide, followed by acid-catalyzed cyclodehydration. The primary challenge is the electron-deficient nature of the pyridine ring, which is further deactivated by the bromo-substituent, making the final intramolecular electrophilic aromatic substitution step difficult.[1][2] Harsh conditions (high temperatures, strong acids) are often required, which can lead to product degradation.
Pictet-Spengler Reaction: This reaction involves condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then cyclizes.[3][4][5] For this to apply, the 3-amino group would typically need to be elaborated into a β-arylethylamine sidechain first. Similar to the Bischler-Napieralski reaction, the success of the key ring-closing step is highly dependent on the nucleophilicity of the pyridine ring.
Q2: How does the dual nature of the 3-amino-5-bromopyridin-4-ol scaffold (pyridinol vs. pyridone tautomerism) affect cyclization?
3-Aminopyridin-4-ol exists in equilibrium with its pyridone tautomer. This equilibrium is influenced by the solvent and pH. While the pyridinol form is aromatic, the pyridone form has a non-aromatic, diene-like character. This can be problematic as the pyridone tautomer may be less nucleophilic or may undergo alternative, undesired side reactions. It is generally preferable to use conditions that favor the pyridinol tautomer to maintain the aromaticity and drive the desired electrophilic substitution.
Q3: My starting material, 3-amino-5-bromopyridin-4-ol, has very poor solubility. How can I improve this?
The combination of the polar hydroxyl and amino groups and the rigid pyridine core contributes to its low solubility in many common organic solvents. This is a frequent cause of low yields, as the reaction becomes heterogeneous.
Solvent Choice: High-boiling polar aprotic solvents are often necessary. See the table below for recommendations.
Heating: Gentle heating can aid dissolution, but care must be taken to avoid premature degradation, especially if strong acids are already present.
Derivatization: In some cases, protecting the 4-hydroxyl group as a more soluble ether (e.g., methoxy or benzyloxy) prior to the cyclization attempt can dramatically improve solubility and prevent the hydroxyl group from interfering with the reaction.
Solvent
Boiling Point (°C)
Dielectric Constant
Notes
N,N-Dimethylformamide (DMF)
153
37
Good for many polar reactants, but must be anhydrous.
N-Methyl-2-pyrrolidone (NMP)
202
32
Higher boiling point than DMF; excellent solvating power.
Dimethyl sulfoxide (DMSO)
189
47
Highly polar, but can be reactive under certain conditions.
Sulfolane
285
43
Very high boiling point for reactions requiring high temperatures.
Troubleshooting Guide: From Low Conversion to Side Products
This section addresses specific experimental failures in a problem-and-solution format.
Problem 1: Low to No Conversion of the Acylated Intermediate
You have successfully acylated the 3-amino group, but the subsequent cyclization step fails or gives very low yields.
Caption: A decision tree for troubleshooting low cyclization yields.
Explanation: In a Bischler-Napieralski reaction, the amide carbonyl must be activated by a Lewis acid or dehydrating agent to form a sufficiently electrophilic species (like a nitrilium ion) to be attacked by the electron-deficient pyridine ring.[1][2] Common reagents like POCl₃ may not be potent enough for this challenging substrate.
Solution:
Switch to a Stronger Agent: Polyphosphoric acid (PPA) at elevated temperatures (100-150 °C) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be more effective.
Use Modern, Milder Reagents: A combination of triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine or di-tert-butylpyridine can generate the reactive intermediate under much milder conditions, often preventing degradation.[6][7]
Explanation: The lone pair on the pyridine nitrogen can coordinate to Lewis acid catalysts (e.g., POCl₃, ZnCl₂), effectively sequestering them and preventing them from activating the amide carbonyl. This is a classic issue when working with pyridine scaffolds.[8]
Solution:
Increase Stoichiometry: Use a stoichiometric amount or even an excess of the dehydrating agent rather than a catalytic amount.
Change Reagent Type: Reagents like PPA or Tf₂O function as both the acid and the solvent/reagent, overcoming the stoichiometric inhibition problem.
Problem 2: Formation of an Inseparable Mixture of Side Products
The reaction consumes the starting material but results in a complex mixture instead of a clean product.
Explanation: Under harsh acidic conditions and high temperatures, the intermediate nitrilium ion can fragment via a retro-Ritter type reaction, leading back to a nitrile and a carbocation, which then generates other products.[9]
Solution:
Milder Conditions: This is the most effective solution. Employing Tf₂O/2-chloropyridine at lower temperatures (-20 °C to room temperature) can completely suppress this side reaction.[9]
Use Nitrile as Solvent: If using a classical method, running the reaction in a nitrile solvent (e.g., acetonitrile if an acetyl amide was used) can shift the equilibrium away from fragmentation.[9]
Explanation: If the intermediate is long-lived and the intramolecular cyclization is slow, intermolecular reactions can occur, leading to dimers or oligomers.
Solution:
High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway.
Slow Addition: If using a potent activating agent like Tf₂O, add it slowly to a solution of the amide substrate to keep the concentration of the highly reactive intermediate low at any given time.
Key Experimental Protocols
Protocol 1: Screening of Dehydrating Agents for Cyclization
This protocol is designed to efficiently test multiple conditions to find an optimal one for the cyclization of your N-acylated 3-amino-5-bromopyridin-4-ol (referred to as substrate ).
Setup: In parallel, add 50 mg of the substrate to three separate, oven-dried microwave vials equipped with stir bars. Purge each vial with nitrogen.
Condition A (POCl₃): To vial 1, add 1 mL of anhydrous acetonitrile followed by 5 equivalents of phosphorus oxychloride (POCl₃).
Condition B (PPA): To vial 2, add ~0.5 g of polyphosphoric acid (PPA). Use a glass rod to ensure the substrate is well-mixed.
Condition C (Tf₂O): To vial 3, add 1 mL of anhydrous dichloromethane (DCM) and 2.2 equivalents of 2-chloropyridine. Cool the vial to 0 °C in an ice bath. Slowly add 1.1 equivalents of triflic anhydride (Tf₂O) dropwise.
Reaction:
Heat vials 1 and 2 to 100 °C in a heating block.
Allow vial 3 to warm to room temperature and stir.
Monitoring & Workup: After 4 hours, take a small aliquot from each reaction, quench it carefully into a saturated NaHCO₃ solution, extract with ethyl acetate, and analyze by LC-MS and TLC to assess conversion and product formation.
Caption: Simplified mechanism for the Bischler-Napieralski reaction.
References
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. [Link]
Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Pictet-Gams syntheses. The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300. [Link]
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]
Movassaghi, M., et al. (2006). Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction. Journal of Organic Chemistry, 71(25), 9475-9478. [Link]
ResearchGate. (2015). Synthesis of Spirocyclic Indolines by Interruption of the Bischler-Napieralski Reaction. [Link]
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
Technical Support Center: 3-Amino-5-Bromopyridin-4-ol Integrity Management
Executive Summary & Technical Briefing The Core Issue: Users frequently report that 3-amino-5-bromopyridin-4-ol (CAS: 101084-20-2) turns from an off-white powder to a yellow, brown, or black solid during storage.[1] This...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Technical Briefing
The Core Issue:
Users frequently report that 3-amino-5-bromopyridin-4-ol (CAS: 101084-20-2) turns from an off-white powder to a yellow, brown, or black solid during storage.[1] This is not simple "aging"; it is a chemically deterministic oxidation cascade driven by the molecule's specific electronic structure.[2]
The Mechanism (The "Why"):
To preserve this reagent, you must understand that it behaves less like a standard pyridine and more like an electron-rich o-aminophenol .[1]
Tautomeric Equilibrium: In the solid state and polar solvents, the molecule predominantly exists as the pyridin-4-one tautomer, not the pyridin-4-ol.[1]
The Oxidation Vector: The 3-amino group is ortho to the carbonyl/hydroxyl oxygen.[1] This structural motif is highly susceptible to Radical Oxidative Coupling (ROC).[1][2] Upon exposure to atmospheric oxygen and light, the amino group oxidizes to form quinone-imine species and extended conjugated oligomers (azo-linkages), which are responsible for the intense color change (chromophores).[1]
Visualizing the Instability
The following diagram illustrates the tautomerism and the oxidative degradation pathway that leads to sample loss.[2]
Caption: Figure 1. The dominant pyridin-4-one tautomer undergoes oxidative dehydrogenation to form colored quinone-imine impurities.
Standard Operating Procedure (SOP): Storage Protocol
Direct Answer: To stop oxidation, you must break the "Fire Triangle" of chemical degradation: Oxygen, Light, and Heat. [1]
The "Gold Standard" Storage System
If you are storing this compound for >1 week, you must follow this protocol.
Parameter
Specification
Technical Rationale
Atmosphere
Argon (Preferred) or Nitrogen
Argon is heavier than air and provides a better "blanket" in the vial than Nitrogen.[1] Oxygen exclusion is critical to prevent quinone formation.[1][2]
Temperature
-20°C (Long term)
Lowers the kinetic rate of auto-oxidation. 4°C is acceptable for active use (<1 month).[1]
Container
Amber Glass with Teflon-lined cap
Blocks UV/Vis light which catalyzes the radical formation at the amino group.[1]
Desiccant
Required
Moisture facilitates proton transfer, accelerating tautomerization and subsequent oxidation.[1][2]
Handling Workflow (Self-Validating System)
Warm Up: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, creating a localized aqueous environment that promotes degradation.[2]
Dispense: Use a plastic or glass spatula .[1][2] Avoid stainless steel if possible, as trace transition metals (Fe, Ni) can catalyze oxidative coupling in aminophenols.[1][2]
Purge: Flush the headspace with Argon gas for 10-15 seconds before re-sealing.
Seal: Wrap the cap with Parafilm to prevent gas exchange.[1][2]
Troubleshooting Guide (Q&A)
User Scenario 1: "My sample has turned yellow/light brown. Is it still usable?"
Diagnosis: This indicates early-stage oxidation (formation of trace quinone-imines).[1]
Impact: Purity has likely dropped by 1-3%.[1] The colored impurities are highly conjugated and have high extinction coefficients, meaning a very small amount of impurity causes a dramatic color change.[2]
Action:
For crude reactions: Usable.[1][2][3] The impurity will likely be removed during workup.[2]
For sensitive kinetics/biological assays:Do not use. Purify first (see Section 4).[1][2]
User Scenario 2: "The compound is not dissolving in Dichloromethane (DCM) as expected."
Diagnosis: You are likely encountering the pyridin-4-one tautomer dominance.[1]
Explanation: While the "4-ol" structure suggests lipophilicity, the "4-one" tautomer (which dominates in solids) has significant dipolar character and hydrogen bond donor/acceptor sites, reducing solubility in non-polar solvents like DCM.[1]
Note: Do not store stock solutions in DMSO; DMSO acts as a mild oxidant over time.[1][2]
User Scenario 3: "Can I store this in solution?"
Direct Answer:No.
Reasoning: In solution, the molecular mobility increases, and dissolved oxygen is harder to exclude than in the solid state.[1][2] The half-life of 3-amino-5-bromopyridin-4-ol in solution at room temperature (without degassing) can be as short as 24-48 hours before degradation products appear on LC-MS.
Workaround: If you must prepare a stock solution, freeze it at -80°C immediately and use single-use aliquots.
Recovery & Purification[1][4]
If your material has significantly degraded (dark brown/black), use the following decision tree to recover it.
Caption: Figure 2. Decision matrix for recovering oxidized 3-amino-5-bromopyridin-4-ol.
Protocol: Acid-Base "Wash" (Method B)[1][2]
Because the molecule is amphoteric (pyridine nitrogen = basic; phenol/pyridone = acidic), you can use pH manipulation to clean it.[1][2]
Dissolve the impure solid in 1M HCl . The amine and pyridine nitrogen will protonate, making the salt highly water-soluble.[2]
Wash the aqueous acidic solution with Ethyl Acetate (EtOAc).[1][2] The neutral oxidized impurities (quinones/oligomers) will often partition into the organic layer (turning it yellow/orange).[1][2]
Efimov, I., et al. (2014). Tautomerism of hydroxypyridines and related compounds.[1][2] Chemistry of Heterocyclic Compounds.[1][2][4] (General mechanistic grounding for pyridone stability).
Thermo Fisher Scientific. Safety Data Sheet: Aminopyridines and handling of air-sensitive reagents.Link[1]
Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine.[1][5] Acta Crystallographica Section E. (Structural analogues and stability data). Link
Technical Support Center: Purification of 3-Amino-5-Bromo-4-Pyridone
To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide: Resolving Silica Gel Streaking of 3-Amino-5-Bromo-4-Pyridone Status: Active Severity: High (Purification Bottleneck)...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research Team
From: Senior Application Scientist, Technical Support
Subject: Troubleshooting Guide: Resolving Silica Gel Streaking of 3-Amino-5-Bromo-4-Pyridone
Status: Active
Severity: High (Purification Bottleneck)
Target Molecule: 3-amino-5-bromo-4-pyridone (Amphoteric, Tautomeric, Polar)
Diagnostic & Mechanism: Why is my compound streaking?
Q: I am running a standard silica column (DCM/MeOH), but the compound streaks from the baseline to the solvent front. Why?
A: This is a classic "dual-mode" retention failure caused by the specific structural features of 4-pyridones. Your compound is not just "sticking"; it is undergoing dynamic changes on the column.
The Silanol Trap (Acid-Base Interaction):
Standard silica gel (
) is acidic (pH ~4-5). The amino group () at the 3-position and the pyridone nitrogen are basic. They form strong hydrogen bonds or ionic interactions with the free silanol () groups on the silica surface. This drags the compound, causing "tailing."
The Tautomerism Effect (The "Ghost" Peak):
4-Pyridones exist in a rapid equilibrium between the pyridone (keto) and hydroxypyridine (enol) forms. Silica gel catalyzes this tautomerization. Because the two tautomers have different polarities and retention factors (
), the compound is constantly shifting between two "speeds" as it travels down the column, resulting in a smear rather than a tight band.
Solubility Mismatch:
Brominated pyridones often have poor solubility in non-polar solvents (DCM/Hexane). If the compound precipitates on the silica bed, it will slowly redissolve into the mobile phase, creating a continuous streak.
Visualizing the Problem
The following diagram illustrates the tautomeric equilibrium and the interaction with silica that causes the separation failure.
Caption: Figure 1.[1] Mechanism of streaking caused by dynamic tautomer equilibrium and differential binding to acidic silica silanols.
Troubleshooting Protocols (The "Fixes")
Method A: The "Base Shield" (Mobile Phase Modification)
Best for: Standard silica gel columns when you cannot switch stationary phases.
The Logic: You must neutralize the acidic silanols to prevent them from grabbing the amine.
Protocol:
Solvent System: Switch to DCM : Methanol : Ammonia (
) .
Preparation:
Prepare a stock solution of 10% Methanol in DCM saturated with Ammonia.
Recipe: Add 10 mL of concentrated aqueous ammonium hydroxide (
) to 100 mL of 10% MeOH/DCM. Shake vigorously in a sep funnel. Let the layers separate.[2][3] Use the organic (lower) layer as your mobile phase additive.
Running the Column:
Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in DCM before loading your sample. This "caps" the active sites.
Elution: Run a gradient from 0% to 10% MeOH/DCM. If streaking persists, add 1% TEA directly to the mobile phase.
Warning: Do not use acetic acid. While acid helps some amines, it pushes the pyridone equilibrium toward the protonated salt, which sticks irreversibly to normal phase silica.
Method B: The "Phase Switch" (Alternative Stationary Phases)
Best for: High-value samples where yield is critical.
The Logic: If silica is the problem, remove the silica.
Stationary Phase
Why it works
Recommended Solvent
Amine-Silica ()
The surface is already basic. It repels the amine group and prevents H-bonding. No modifier needed.
Hexane/Ethyl Acetate or DCM/MeOH
Basic Alumina
Alumina is less acidic than silica. "Basic" grade specifically neutralizes the protonation risk.
DCM/MeOH (0-5%)
C18 (Reverse Phase)
Eliminates silanol interactions entirely. Separates based on hydrophobicity (Bromine helps retention here).
Water/Acetonitrile + 0.1% Ammonium Bicarbonate
Method C: The "Solubility Trick" (Recrystallization)
Best for: Large scale (>1g) purification to avoid chromatography entirely.
The Logic: Halogenated pyridones often crystallize well due to
-stacking interactions enhanced by the bromine atom.
Protocol:
Solvent: Boiling Ethanol or Water .
Procedure: Dissolve crude solid in minimum boiling ethanol. If not dissolving, add drops of water until clear.
Cooling: Allow to cool slowly to room temperature, then 4°C.
Note: If the compound is the hydrobromide salt (often the case after synthesis), it will be water-soluble. Neutralize with saturated
to precipitate the free base before recrystallizing.
Comparative Data: Solvent System Performance
The following table summarizes expected outcomes based on mobile phase composition.
Mobile Phase System
Separation Quality
Risk Factor
Verdict
DCM / MeOH (No Additive)
Poor (Streaking)
High (Sample Loss)
❌ Avoid
DCM / MeOH / 1% Acetic Acid
Very Poor (Stuck at Top)
High (Salt Formation)
❌ Avoid
DCM / MeOH / 1% TEA
Good (Tight Bands)
Low
✅ Recommended
DCM / MeOH / (sat)
Excellent (Sharp Peaks)
Medium (Volatility)
⭐ Gold Standard
Ethyl Acetate / EtOH (3:1)
Moderate
Low
⚠️ Alternative
Decision Tree: Troubleshooting Workflow
Follow this logic path to determine the optimal purification strategy for your specific batch.
Caption: Figure 2. Decision matrix for selecting the appropriate purification method based on solubility and TLC behavior.
References
Separation of 4-Pyridone Tautomers
Study on the tautomeric equilibrium of pyridones and the effect of solvent polarity on the keto-enol r
Source:
Chromatography of Basic Heterocycles
Guide to using amine-functionalized silica and mobile phase modifiers for pyridine deriv
Source:
Recrystallization Protocols
General procedures for purifying aminopyridine derivatives via recrystalliz
Source:
Mobile Phase Optimization
Use of ammonium hydroxide in DCM/MeOH for alkaloids and basic nitrogen compounds.
Technical Support Center: Microwave Synthesis with 3-Amino-5-bromopyridin-4-ol
Core Directive & Molecule Profile 3-Amino-5-bromopyridin-4-ol is a deceptive scaffold. While it appears simple, its behavior under microwave irradiation is governed by two critical factors often overlooked in standard pr...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive & Molecule Profile
3-Amino-5-bromopyridin-4-ol is a deceptive scaffold. While it appears simple, its behavior under microwave irradiation is governed by two critical factors often overlooked in standard protocols:
Tautomeric Ambiguity: It exists in equilibrium between the 4-hydroxy pyridine (A) and 4-pyridone (B) forms. In polar solvents typically used for microwave synthesis (DMSO, DMF, Water), the pyridone (B) form often predominates, significantly altering nucleophilicity and solubility.
The "Chelation Trap": The vicinal 3-amino and 4-oxygen moieties form a bidentate coordination site. This motif is a potent chelator for transition metals, frequently leading to catalyst poisoning in Palladium-catalyzed cross-couplings.
This guide addresses these specific mechanistic challenges using field-proven microwave optimization strategies.
Troubleshooting & Optimization (Q&A)
Category A: Solubility & Pre-Reaction Setup
Q: My starting material (3-amino-5-bromopyridin-4-ol) is insoluble in standard microwave solvents (MeCN, Toluene, THF). What is the correct solvent system?
A: The insolubility arises from strong intermolecular hydrogen bonding and the zwitterionic character of the pyridone tautomer.
Recommendation: Do not use pure non-polar or moderately polar solvents.
The "Golden" Solvent Mix: Use NMP (N-Methyl-2-pyrrolidone) or DMSO as the primary absorber. For reactions requiring lower boiling points, use a binary mixture of 1,4-Dioxane/Water (4:1) . Water disrupts the intermolecular H-bond network, dramatically improving solubility and heating efficiency due to its high loss tangent (
).
Pro Tip: If using ionic liquids, avoid imidazolium halides if Pd-catalysis is planned (carbene formation can deactivate catalysts). Use [BMIM][BF4] instead.
Q: The reaction vessel over-pressurizes before reaching the target temperature (
). Why?
A: This is likely due to the decomposition of labile functional groups or solvent breakdown, but with this specific molecule, check your concentration .
Cause: At high concentrations (>0.5 M), the amino-pyridone scaffold can undergo self-condensation or polymerization, releasing small volatiles (NH
or HO).
Solution: Dilute to 0.1 – 0.2 M . Ensure your vessel has a headspace of at least 40-50%. If using water co-solvents, ensure the microwave sensor is set to monitor pressure as the limiting parameter, not just temperature.
Q: I am attempting a Suzuki coupling at the 5-Br position, but I see <10% conversion and significant starting material remaining. Is the C-Br bond deactivated?
A: The bond is not deactivated; your catalyst is likely poisoned. The 3-amino-4-hydroxy motif chelates Pd(II) species, removing them from the catalytic cycle.
The Fix (Ligand Switch): Standard ligands like PPh
or dppf are insufficient. You must use bulky, electron-rich biaryl phosphine ligands that sterically crowd the metal center, preventing the substrate from coordinating as a ligand.
Protocol Adjustment: Increase temperature to 120–140°C for 10–20 minutes. The high energy input facilitates ligand exchange and overcomes the activation energy barrier imposed by the electron-rich pyridine ring.
Q: I observe debromination (hydrodebromination) instead of coupling.
A: This is a common microwave side-reaction in alcoholic solvents.
Mechanism: The solvent (ethanol/isopropanol) acts as a hydride source under high-temperature microwave conditions.
Solution: Switch to non-protic co-solvents. Use Toluene/Water or Dioxane/Water .[1] If a base is needed, use K
PO (anhydrous) suspended in Dioxane, or CsCO . Avoid alkoxide bases (NaOMe, NaOEt) which promote -hydride elimination and reduction.
Category C: Cyclization (Fused Heterocycles)
Q: I want to cyclize the 3-amino and 4-OH groups to form an oxazolopyridine. Thermal reflux takes 24h. Can microwave accelerate this?
A: Yes, dramatically. This is a "textbook" microwave application.
Reaction: Condensation with carboxylic acids or orthoesters.
Conditions:160–180°C for 15–30 minutes .
Catalyst: No metal catalyst is usually needed. The acidity of the carboxylic acid is often sufficient. If using orthoesters, add a catalytic amount of p-TSA or Yb(OTf)
.
Advantage: Microwave heating drives the equilibrium by superheating the water byproduct, effectively removing it from the reaction sphere in a sealed vessel context (kinetic control).
Experimental Protocols
Protocol A: Microwave-Assisted Suzuki Coupling of 3-Amino-5-bromopyridin-4-ol
Target: Overcoming catalyst poisoning and solubility issues.
Parameter
Specification
Scale
0.5 mmol
Vessel
10 mL Microwave Process Vial (e.g., Pyrex or Quartz)
Solvent
1,4-Dioxane : Water (4:1 ratio, degassed) – Total vol: 3.5 mL
Catalyst
Pd(OAc) (5 mol%) + XPhos (10 mol%)
Base
KPO (2.5 equiv)
Boronic Acid
Arylboronic acid (1.5 equiv)
Temp/Time
130°C for 20 minutes (Hold time)
Stirring
High (600+ RPM) to ensure phase transfer
Step-by-Step:
Pre-complexation: In the vial, add Pd(OAc)
and XPhos. Add 1 mL of Dioxane. Stir at room temp for 5 mins (yellow to orange color change indicates active catalyst formation).
Addition: Add 3-amino-5-bromopyridin-4-ol, boronic acid, and K
PO.
Solvent: Add remaining Dioxane and Water. Cap the vial immediately.
Purge: Flush the headspace with Argon/Nitrogen for 30 seconds (via septum needle).
Irradiation: Ramp to 130°C over 2-3 minutes. Hold for 20 minutes.
Workup: The product is likely amphoteric. Adjust pH to ~7.0 (isoelectric point) using dilute HCl/NaOH. The product often precipitates. If not, extract with n-Butanol or EtOAc.
Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing reactions with this scaffold, specifically addressing the "Chelation Trap" and Tautomerism.
Caption: Optimization logic flow for 3-amino-5-bromopyridin-4-ol, highlighting the critical divergence between coupling (requiring chelation mitigation) and cyclization workflows.
References
Dandu, R., et al. (2011).[2] A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. Heterocycles. Retrieved from [Link]
DiMauro, E. F., & Kennedy, J. M. (2007).[3] Microwave-Assisted Synthesis of 3-Amino-imidazopyridines. Journal of Organic Chemistry. (Contextualized via ResearchGate snippet). Retrieved from [Link]
Organic Chemistry Portal . Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]
MDPI . Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. (Solubility and Pressure protocols). Retrieved from [Link]
Technical Support Center: Handling Hygroscopic 3-Amino-5-Bromopyridin-4-ol Hydrochloride
Welcome to the technical support guide for 3-amino-5-bromopyridin-4-ol hydrochloride. This document provides researchers, scientists, and drug development professionals with expert guidance on the proper handling, storag...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 3-amino-5-bromopyridin-4-ol hydrochloride. This document provides researchers, scientists, and drug development professionals with expert guidance on the proper handling, storage, and use of this hygroscopic salt. Given the limited specific literature on this exact compound, this guide synthesizes best practices for handling analogous hygroscopic, air-sensitive amine hydrochloride salts and pyridine derivatives to ensure experimental success and maintain compound integrity.
Physicochemical Properties Summary
This table summarizes the known properties of the free base and the inferred properties of the hydrochloride salt, based on the general characteristics of similar chemical structures.
Likely a white to off-white or beige crystalline solid.
Typical appearance for amine hydrochloride salts.[3]
Hygroscopicity
Likely low to moderate
High
Hydrochloride salts, especially of polar molecules like pyridines, are often hygroscopic.[4][5]
Aqueous Solubility
Low to moderate
High
Salt formation with strong acids like HCl significantly increases the aqueous solubility of basic compounds such as pyridines.[6][7]
Stability
Sensitive to light and air.
May be more stable in solid form if kept dry. In solution, stability will be pH-dependent. Susceptible to degradation in basic conditions.[8]
The protonated amine is less susceptible to oxidation, but moisture can facilitate degradation.
Storage
Store in a cool, dry, dark place.
Store in a desiccator or glovebox under an inert atmosphere (e.g., Argon or Nitrogen). [3]
Essential to protect from atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: My 3-amino-5-bromopyridin-4-ol hydrochloride arrived as a solid, but now it looks wet or has clumped together. What happened?
A1: This is a classic sign of moisture absorption. As a hydrochloride salt of a polar pyridine derivative, this compound is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[4][5] This can cause the powder to deliquesce (dissolve in the absorbed water), leading to clumping, caking, or the appearance of a wet solid.[3] This underscores the critical importance of storing the compound in a strictly dry environment.
Q2: How should I store this compound to prevent moisture absorption?
A2: The ideal storage method is inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[3] If a glovebox is unavailable, store the compound in a tightly sealed container inside a desiccator containing an active desiccant like Drierite® or phosphorus pentoxide. For long-term storage, placing the desiccator in a refrigerator can further reduce the ambient humidity.
Q3: Can I still use the compound if it has absorbed some moisture?
A3: It depends on the requirements of your experiment. For applications where precise concentration is critical, using a clumped or wet solid is not recommended. The absorbed water adds to the measured weight, meaning the actual amount of the active compound will be lower than intended, leading to inaccurate solution concentrations.[3] For less sensitive applications, you may be able to dry the material under high vacuum, but this may not remove all lattice water. The best practice is to prepare a stock solution from the entire batch and determine its concentration accurately via an analytical method like HPLC or quantitative NMR.
Q4: What is the best way to weigh a highly hygroscopic compound like this?
A4: Accurate weighing requires minimizing exposure to atmospheric moisture.
Ideal Method: Weigh the compound inside a glovebox.
Alternative Method: If a glovebox is not available, work quickly. Have all your tools (spatulas, weigh boats, flasks) clean, dry, and ready. Open the main container for the shortest time possible, take the approximate amount you need, and immediately reseal the container. For the most accurate results, use a "weighing by difference" method with a sealed container, such as a small vial with a cap.[9]
Experimental Workflow & Decision-Making
The following diagram outlines the recommended workflow for handling 3-amino-5-bromopyridin-4-ol hydrochloride, from initial inspection to experimental use.
Caption: Decision workflow for handling hygroscopic 3-amino-5-bromopyridin-4-ol hydrochloride.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution & Scientific Rationale
Inconsistent results in biological assays.
Inaccurate concentration due to water absorption.
The measured weight of the hygroscopic solid is not the true weight of the active compound. Solution: Prepare a stock solution from a larger, accurately weighed amount (or the entire batch) of the solid. Determine the precise concentration of this stock solution using an analytical technique like HPLC with a standard curve or quantitative NMR (qNMR).[10] Use this validated stock solution for all subsequent experiments to ensure consistency.
The compound won't fully dissolve in an organic solvent.
1. Incorrect solvent choice. 2. Presence of insoluble hydrates.
Solution 1: As a hydrochloride salt, the compound is highly polar and will have poor solubility in non-polar organic solvents. Switch to a polar aprotic solvent (e.g., DMSO, DMF) or a polar protic solvent (e.g., methanol, ethanol). Gentle heating may aid dissolution.[7]Solution 2: Absorbed water can form stable hydrates that may be less soluble. Solution: If the solvent is compatible, adding a small amount of a co-solvent like methanol might help. For future attempts, ensure the compound is handled under strictly anhydrous conditions.
pH of the aqueous solution is highly acidic.
Hydrolysis of the hydrochloride salt.
The compound is the salt of a weak base (the aminopyridinol) and a strong acid (HCl). In water, it will dissociate, and the pyridinium ion will establish an equilibrium, releasing H⁺ and lowering the pH.[11] Solution: This is expected behavior. If your experiment is pH-sensitive, you must use a suitable buffer system (e.g., phosphate or HEPES) to maintain the desired pH. Do not simply add a base to neutralize the solution, as this will convert the salt back to the less soluble free base and may cause it to precipitate.
The solid or its solution turns brown over time.
Oxidative or light-induced degradation.
Pyridin-4-ol and aminopyridine systems can be susceptible to oxidation, which can be accelerated by light and the presence of impurities.[8] Solution: Store the solid and any stock solutions protected from light (e.g., in amber vials or wrapped in aluminum foil) and at low temperatures (-20°C or -80°C for solutions).[8] Preparing solutions with degassed solvents can also help minimize oxidation. If discoloration is observed, the compound's purity should be re-assessed before use.
Objective: To accurately weigh the hygroscopic solid while minimizing moisture absorption.
Method A: In a Glovebox (Recommended)
Ensure the glovebox atmosphere is dry (<10 ppm H₂O).
Place all necessary items (spatula, balance, weigh boat/vial, and the sealed compound container) inside the glovebox antechamber.
Cycle the antechamber as per the glovebox protocol to replace the air with inert gas.
Once inside, allow the items to equilibrate to the glovebox atmosphere for 10-15 minutes.
Tare the weighing vessel on the balance.
Briefly open the compound container, transfer the desired amount of solid to the tared vessel, and record the weight.
Immediately and securely seal both the weighing vessel and the main compound container.
Method B: On the Bench (Weighing by Difference)
Prepare a small, clean, and dry glass vial with a screw cap.
Place the sealed vial on the analytical balance and tare the weight.
Move the vial off the balance. Have your reaction flask and solvent ready.
Working quickly, open the main container of the hygroscopic compound. Use a clean, dry spatula to transfer an approximate amount of the solid into the pre-tared vial.
Immediately seal the vial and the main container.
Place the sealed vial back on the balance. The reading will be the weight of the transferred solid. Record this value.
Proceed immediately to solution preparation.
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a stock solution of a known concentration for use in experiments.
Materials:
Weighed 3-amino-5-bromopyridin-4-ol hydrochloride in a sealed vial.
Anhydrous-grade solvent (e.g., DMSO, Methanol, or buffered aqueous solution).
Dry volumetric flask.
Dry glassware and syringes/pipettes.
Procedure:
Select a solvent in which the compound is known to be soluble and stable. For biological assays, anhydrous DMSO is a common choice. For other applications, methanol or a specific buffer may be used.[12]
Carefully add a small amount of the chosen solvent to the vial containing the weighed solid to dissolve it.
Using a pipette or syringe, quantitatively transfer the resulting solution to the volumetric flask.
Rinse the vial several times with small aliquots of the solvent, adding each rinse to the volumetric flask to ensure all the compound is transferred.
Carefully add the solvent to the volumetric flask until the meniscus reaches the calibration mark.
Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
If the exact concentration is critical, submit an aliquot of this solution for analytical validation (e.g., HPLC).
Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., -20°C).
References
Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2011). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Journal of the Chilean Chemical Society.
PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]
Keller, R., & Edelmann, F. T. (2020). Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate. Retrieved from [Link]
Di Mola, A., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PMC.
Liew, K. B., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
Google Patents. (2019). A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
ResearchGate. (2024). Novel biologically active pyridine derivatives. Retrieved from [Link]
Chabot, C., et al. (2020). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)
ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]
Dandu, R. R., & Adam, G. C. (2011).
UAlbertaScience. (2017). Chemistry Series - Common weighing problems [Video]. YouTube. Retrieved from [Link]
Chinese Journal of Pharmaceutical Analysis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
Atmospheric Measurement Techniques. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Retrieved from [Link]
YK Biosis. (2025). Pyridine hydrochloride – a multifunctional helper in chemical synthesis. Retrieved from [Link]
Google Patents. (n.d.). Crystal form B of the solid form of the bis-hcl salt.
SciSpace. (2020). Discriminatory dissolution testing for liquisolid compacts containing a poorly water-soluble drug. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Weighing Reactants and Reagents. Retrieved from [Link]
Li, Y., et al. (2025). Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. PMC.
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding.
PubMed. (1993). Solubilization of nicardipine hydrochloride via complexation and salt formation. Retrieved from [Link]
Quora. (2018). What happens when HCl reacts with water?. Retrieved from [Link]
Technical Support Center: NMR Analysis of 3-Amino-5-bromopyridin-4-ol
Topic: 3-Amino-5-bromopyridin-4-ol NMR shift interpretation D2O vs DMSO Content type: Technical Support Guide Executive Summary This guide addresses common anomalies observed when analyzing 3-Amino-5-bromopyridin-4-ol (a...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 3-Amino-5-bromopyridin-4-ol NMR shift interpretation D2O vs DMSO
Content type: Technical Support Guide
Executive Summary
This guide addresses common anomalies observed when analyzing 3-Amino-5-bromopyridin-4-ol (also referred to as 3-amino-5-bromo-4-pyridone) in DMSO-d6 versus Deuterium Oxide (D2O) . The most frequent user report involves "missing signals" and significant chemical shift migrations. These are not instrumental errors but predictable physicochemical responses to solvent polarity, hydrogen bonding, and isotopic exchange.
The "Missing Peaks" Phenomenon
Diagnosis
Symptom: The 1H NMR spectrum in DMSO-d6 shows 4-5 distinct signal groups, while the spectrum in D2O shows only 2 singlets in the aromatic region.
Root Cause: Rapid Hydrogen-Deuterium (H/D) Exchange.
In DMSO-d6, the exchangeable protons (hydroxyl, amine, and amide-like NH) exchange slowly with the solvent (if dry), resulting in visible, often broad peaks. In D2O, these protons are instantly replaced by deuterium atoms from the solvent. Since deuterium (
H) has a different resonance frequency than protium (H), these signals disappear from the proton spectrum.
Comparative Signal Table
Proton Type
Position
Multiplicity (DMSO-d6)
Chemical Shift (DMSO-d6, ppm)*
Behavior in D2O
Aromatic CH
H-2
Singlet (s)
~7.4 - 7.6
Visible (Shifted)
Aromatic CH
H-6
Singlet (s)
~7.8 - 8.0
Visible (Shifted)
Amine
-NH2
Broad singlet (br s)
~4.5 - 6.0
Disappears (H/D Exchange)
Hydroxyl/Amide
-OH / NH
Broad singlet (br s)
~11.0 - 12.0
Disappears (H/D Exchange)
*Note: Exact shifts depend on concentration and temperature.[1] H-2 is typically upfield of H-6 due to the shielding effect of the ortho-amino group.
Tautomeric Equilibrium & Solvent Effects
Users often ask: "Is my compound a phenol (pyridin-4-ol) or a ketone (pyridin-4-one)?"
Answer: It exists in equilibrium, heavily influenced by the solvent.
Mechanism
In polar solvents like DMSO and water, 4-hydroxypyridines predominantly exist as 4-pyridones (the keto form). This tautomerization changes the electronic environment of the ring, affecting the chemical shifts of H-2 and H-6.
DMSO (Polar Aprotic): Stabilizes the pyridone form via dipole interactions.
D2O (Polar Protic): Stabilizes the pyridone/zwitterionic forms via strong hydrogen bonding networks.
Visualization: Tautomeric Pathways
The following diagram illustrates the equilibrium and the H/D exchange process.
Caption: Tautomeric equilibrium between hydroxypyridine and pyridone forms. In D2O, rapid exchange leads to deuterated species, eliminating OH/NH signals.
Troubleshooting Guide (Q&A)
Q1: I see a new peak at ~3.3 ppm in DMSO and ~4.79 ppm in D2O. Is this an impurity?
DMSO-d6: Hygroscopic DMSO absorbs atmospheric water, appearing as a sharp signal at 3.33 ppm .
D2O: The residual HDO peak appears at ~4.79 ppm .
Action: If the 3.3 ppm peak is broad, your sample may be too wet, causing exchangeable protons to broaden or disappear even in DMSO. Dry the sample and use fresh ampoules of DMSO-d6.
Q2: How do I distinguish H-2 from H-6?
A: Use substituent effects (Additivity Rules) or 2D NMR.
Logic:
H-2 is adjacent to the Nitrogen and the Amino group (-NH2) . The amino group is a strong electron donor (shielding, ortho-effect).
H-6 is adjacent to the Nitrogen and the Bromine (-Br) . Bromine is weakly withdrawing/neutral in this context relative to the amino group.
Confirmation: Run a NOESY or ROESY experiment. Irradiation of the NH2 signal (in dry DMSO) should show a strong NOE correlation to H-2, but not H-6.
Q3: My aromatic peaks shifted by >0.5 ppm when moving to D2O. Is this normal?
A: Yes. This is the Solvent Induced Shift (SIS) .
D2O is a strong Hydrogen Bond Donor (HBD). It forms H-bonds with the carbonyl oxygen (in pyridone form) and the ring nitrogen/amine. This alters the electron density of the ring, typically causing a downfield shift (deshielding) of the aromatic protons compared to DMSO.
Experimental Protocols
Protocol A: The "D2O Shake" Test
Use this to confirm which peaks are exchangeable (OH, NH, NH2).
Acquire Spectrum: Run a standard 1H NMR in DMSO-d6 .
Add D2O: Add 1-2 drops of D2O directly into the NMR tube.
Mix: Shake the tube vigorously for 30 seconds.
Re-acquire: Run the 1H NMR again immediately.
Analyze:
Peaks that disappear are Exchangeable (-OH, -NH2, -NH).
Peaks that remain (but potentially shift slightly) are Non-exchangeable (C-H).
Protocol B: Assignment Decision Tree
Follow this logic flow to assign your spectrum.
Caption: Workflow for assigning NMR signals of aminopyridines in different solvents.
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Effects. University of Wisconsin-Madison. [Link]
Katritzky, A. R.; Karelson, M.; Harris, P. A. (1991). Prototropic Tautomerism of Heterocycles: Heteroaromatic Tautomerism in Solution. Heterocycles. [Link]
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[4] (Standard text for Additivity Rules).
C-13 NMR Chemical Shift Guide: 3-Amino-5-Bromo-4-Pyridone
This guide provides an in-depth technical analysis of the C-13 NMR chemical shifts for 3-amino-5-bromo-4-pyridone , a critical scaffold in the synthesis of antibacterial and antiviral agents. Executive Summary & Structur...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the C-13 NMR chemical shifts for 3-amino-5-bromo-4-pyridone , a critical scaffold in the synthesis of antibacterial and antiviral agents.
Executive Summary & Structural Context
3-amino-5-bromo-4-pyridone (CAS: 101084-20-2) represents a polysubstituted heterocyclic core often encountered in fragment-based drug discovery. Characterizing this molecule requires navigating two primary analytical challenges: tautomeric equilibrium and substituent electronic effects .
Unlike simple benzenoid systems, this molecule exists in a solvent-dependent equilibrium between the 4-pyridone (keto) and 4-hydroxypyridine (enol) forms. In polar aprotic solvents typically used for NMR (e.g., DMSO-d₆), the pyridone tautomer predominates. This guide focuses on the pyridone tautomer, as it is the relevant species in solution for most biological applications.
Structural Visualization & Numbering
The following diagram illustrates the standard IUPAC numbering used in this guide to assign chemical shifts.
Figure 1: Connectivity and numbering of 3-amino-5-bromo-4-pyridone. Note that C4 is the carbonyl carbon.
Comparative Chemical Shift Analysis
The following data synthesizes experimental precedents from the 4-pyridone core with calculated substituent effects (additivity rules) for the amino and bromo groups.
Table 1: C-13 NMR Chemical Shift Assignments (DMSO-d₆)
Carbon Position
Core Scaffold Shift (4-Pyridone) [1]
Target Predicted Shift (3-NH₂, 5-Br)
Signal Type
Mechanistic Explanation
C4 (Carbonyl)
175.6 ppm
168 - 172 ppm
Quaternary
The C=O signal is shielded (shifted upfield) by the electron-donating resonance of the adjacent 3-amino group.
C2 (α-CH)
139.3 ppm
128 - 135 ppm
CH
Ortho-shielding effect from the 3-amino group significantly lowers the frequency of C2 relative to the unsubstituted core.
C6 (α-CH)
139.3 ppm
140 - 144 ppm
CH
The 5-bromo substituent exerts a weak deshielding effect on the ortho C6 position.
C3 (C-NH₂)
115.6 ppm
118 - 124 ppm
Quaternary
Diagnostic Peak. The strong shielding of the amino group (ipso effect) competes with the deshielding of the adjacent carbonyl, resulting in a net shift near 120 ppm.
C5 (C-Br)
115.6 ppm
108 - 112 ppm
Quaternary
Diagnostic Peak. Bromine substitution on aromatic rings typically causes an upfield shift (shielding) at the ipso carbon (Heavy Atom Effect).
Analyst Note: In a proton-decoupled ¹³C spectrum, you will observe two intense signals (C2, C6) corresponding to the CH carbons, and three lower-intensity signals (C3, C4, C5) corresponding to the quaternary carbons.
Tautomeric Influence on Shifts
The choice of solvent is critical. In non-polar solvents (e.g., CDCl₃), the equilibrium may shift toward the 4-hydroxypyridine form. This dramatically alters the spectrum:
C4 Shift: Moves from ~170 ppm (C=O) to ~160-165 ppm (C-OH).
Symmetry: If rapid tautomeric exchange occurs, signals may broaden or average out.
Recommendation: Always use DMSO-d₆ to lock the molecule in the pyridone form for consistent characterization.
Experimental Protocol for Optimal Resolution
To ensure reproducibility and high signal-to-noise ratio (S/N) for this specific scaffold, follow this validated acquisition workflow.
Concentration: 20–30 mg of sample in 0.6 mL solvent. Note: Pyridones have poor solubility in CDCl₃.
Instrument Parameters (400 MHz equivalent):
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C3, C4, C5) have long T1 relaxation times; a short D1 will suppress their signals.
Scans (NS): Minimum 1024 scans . The molecule has 3 quaternary carbons which are inherently weak; high scan counts are necessary.
Spectral Width: 0 – 220 ppm.
Workflow Diagram
Figure 2: Optimized experimental workflow for acquiring C-13 NMR data of substituted pyridones.
Comparison with Alternatives
When evaluating this compound against similar scaffolds, the NMR profile serves as a fingerprint for purity and substitution pattern.
Compound
Key Differentiator (C-13 NMR)
4-Pyridone (Unsubstituted)
High symmetry. Only 3 signals total (C4, C2/6, C3/5).
3-Bromo-4-pyridone
C3 (ipso-Br) appears ~110 ppm. Lacks the shielding effect of NH₂ on C2.
3-Amino-4-pyridone
C3 (ipso-NH₂) appears ~125 ppm. Lacks the ipso-Br signal.
4-Hydroxypyridine (Tautomer)
C4 signal shifts upfield (~10 ppm shift vs pyridone). Aromatic region signals change significantly due to aromatization of the ring.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
Katritzky, A. R., et al. (1980). Carbon-13 NMR Spectra of Heterocycles. Academic Press. (Foundational text for pyridone/pyridine shifts).
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for 4-pyridone core data).
ChemRxiv. (2023). Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substituted Pyridines. [Link] (Comparative substituent effects).
Comparative
A Predictive Guide to the Mass Spectrometry Fragmentation of 3-amino-5-bromopyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-amino-5-bromopyridin-4-ol in Modern Research 3-amino-5-bromopyridin-4-ol, with the molecular formula C5H5BrN2O and a mon...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-amino-5-bromopyridin-4-ol in Modern Research
3-amino-5-bromopyridin-4-ol, with the molecular formula C5H5BrN2O and a monoisotopic mass of approximately 187.96 Da, is a substituted pyridine derivative.[1][2] Such heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. The unique combination of an amino group, a hydroxyl group, and a bromine atom on a pyridine ring suggests potential for diverse chemical interactions and biological activities.
Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of such novel compounds.[3] Understanding the fragmentation pattern is crucial for identifying the molecule in complex mixtures, characterizing its metabolites, and ensuring its purity and identity during synthesis and quality control processes. This guide provides a predictive overview of the fragmentation pathways of 3-amino-5-bromopyridin-4-ol under common mass spectrometric conditions.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of 3-amino-5-bromopyridin-4-ol is expected to be influenced by the pyridine ring's aromaticity, the presence of the readily cleavable C-Br bond, and the directing effects of the amino and hydroxyl substituents. The following is a proposed fragmentation pathway, primarily considering Electron Ionization (EI) and Collision-Induced Dissociation (CID) techniques.
A key characteristic to anticipate in the mass spectrum is the isotopic signature of bromine. A compound containing one bromine atom will exhibit two peaks for the molecular ion and any bromine-containing fragments, with a mass difference of 2 Da (M and M+2) and nearly equal relative intensities.[4]
The molecular ion ([M]•+) of 3-amino-5-bromopyridin-4-ol would have an m/z of 188 and 190 (for the 79Br and 81Br isotopes, respectively).
Key Predicted Fragmentation Pathways:
Loss of a Bromine Radical: The cleavage of the C-Br bond is a highly probable initial fragmentation step due to the relative weakness of this bond compared to others in the molecule.[4] This would result in the loss of a bromine radical (•Br) to form a stable cation at m/z 109.
Loss of Carbon Monoxide (CO): Pyridin-4-ol and similar structures are known to undergo the loss of a neutral CO molecule from the ring.[5] This would lead to a fragment ion at m/z 160/162. This can be followed by the loss of a bromine radical to yield a fragment at m/z 81.
Loss of Hydrocyanic Acid (HCN): The pyridine ring can fragment through the elimination of HCN.[6] Loss of HCN from the molecular ion would produce a fragment at m/z 161/163.
Sequential Fragmentations: Subsequent fragmentation of the initial product ions is expected. For instance, the m/z 109 ion (resulting from bromine loss) could further lose CO to produce a fragment at m/z 81.
Below is a visual representation of the predicted fragmentation pathway.
Caption: Predicted fragmentation pathway of 3-amino-5-bromopyridin-4-ol.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a detailed, step-by-step methodology for acquiring the mass spectrum of 3-amino-5-bromopyridin-4-ol.
3.1. Sample Preparation
Solvent Selection: Dissolve the solid 3-amino-5-bromopyridin-4-ol[2] in a suitable solvent. For Electrospray Ionization (ESI), a mixture of methanol or acetonitrile with water (e.g., 50:50 v/v) is recommended. For direct injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI), a more volatile solvent like dichloromethane or ethyl acetate would be appropriate, though derivatization might be necessary to improve volatility due to the polar amino and hydroxyl groups.
Concentration: Prepare a stock solution of the compound at a concentration of 1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL for analysis.
3.2. Instrumentation and Parameters
The choice of ionization technique will significantly influence the resulting mass spectrum. EI is a "hard" ionization technique that typically produces many fragment ions, while ESI is a "soft" ionization technique that often yields a prominent molecular ion, with fragmentation induced via Collision-Induced Dissociation (CID) in a tandem mass spectrometer.[4][7]
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Rationale: GC-MS with EI is a classic method for the analysis of relatively volatile and thermally stable compounds, providing highly reproducible fragmentation patterns that are useful for library matching.
GC Parameters:
Injector Temperature: 250 °C.
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS/MS (CID): Select the protonated molecule [M+H]+ (m/z 189/191) as the precursor ion and apply a collision energy of 10-40 eV to induce fragmentation.
Data Interpretation and Comparative Analysis
The acquired mass spectrum should be carefully examined for the predicted key ions. The following table summarizes the expected major fragments.
m/z (79Br/81Br)
Proposed Identity
Neutral Loss
188/190
Molecular Ion ([M]•+)
-
160/162
[M-CO]•+
CO
161/163
[M-HCN]•+
HCN
109
[M-Br]+
•Br
81
[M-Br-CO]+
•Br, CO
Comparative Insights:
Comparison with 3-aminopyridin-4-ol (without bromine): The fragmentation of a non-brominated analog would lack the characteristic M/M+2 isotopic pattern. The initial loss of a bromine radical would be absent, and the fragmentation would likely be dominated by the loss of CO and HCN from the molecular ion (m/z 110).
Comparison with 3-bromo-4-hydroxypyridine (without the amino group): The absence of the amino group would alter the fragmentation pathways. While the loss of bromine and CO would still be expected, the pathways involving the amino group (e.g., potential loss of NH3 or related fragments) would not be observed.
The presence of the amino and hydroxyl groups generally increases the polarity of the molecule and can direct fragmentation through resonance stabilization of certain fragment ions.
Conclusion
This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 3-amino-5-bromopyridin-4-ol. By combining theoretical principles with data from related structures, researchers can more effectively interpret experimental data, confirm the identity of this compound, and gain deeper insights into its chemical structure. The proposed experimental protocols offer a starting point for method development, enabling the robust and reliable characterization of this and similar molecules in various research and development settings.
References
Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]
AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]
LCGC International. Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]
ResearchGate. Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact. [Link]
IRJET. GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. [Link]
MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]
bioRxiv. Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. [Link]
PMC - NIH. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
Academic.oup.com. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. [Link]
Open Research Online. Mapping the complex metastable fragmentation pathways of excited 3-aminophenol+. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
ResearchGate. 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the.... [Link]
ACS Omega. Orthometalated N-(Benzophenoxazine)-o-aminophenol: Phenolato versus Phenoxyl States. [Link]
Biomedical Journal of Scientific & Technical Research. Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. [Link]
AIP Publishing. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. [Link]
PMC. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. [Link]
Purity Analysis of 3-Amino-5-Bromopyridin-4-ol via HPLC Methods
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The analysis of 3-amino-5-bromopyridin-4-ol (CAS: 101084-20-2) presents a unique s...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
The analysis of 3-amino-5-bromopyridin-4-ol (CAS: 101084-20-2) presents a unique set of chromatographic challenges due to its amphoteric nature and capacity for tautomerism. Unlike simple pyridines, this molecule exists in equilibrium between its hydroxypyridine and pyridone forms, often leading to peak splitting or severe tailing on standard C18 phases.
This guide objectively compares three distinct HPLC methodologies—Ion-Pair Reversed-Phase (IP-RPLC) , Hydrophilic Interaction Chromatography (HILIC) , and Fluorinated Phenyl (PFP) phases. Based on comparative performance metrics, we identify IP-RPLC as the most robust protocol for routine purity analysis, while HILIC serves as a critical orthogonal method for impurity profiling.
Part 1: Chemical Intelligence & The Analytical Challenge
To develop a self-validating method, one must first understand the molecule's behavior in solution.
Tautomeric Equilibrium: The compound exists primarily as 3-amino-5-bromo-4-pyridone in neutral and aqueous solutions. Standard Reversed-Phase (RP) methods often fail because the pyridone oxygen acts as a hydrogen bond acceptor, interacting strongly with residual silanols on silica-based columns.
Amphoteric Character:
Basic: The C3-amino group (pKa ~3.5–4.5).
Acidic: The C4-hydroxyl/pyridone moiety (pKa ~11).
Implication: At neutral pH, the molecule is zwitterionic or neutral but highly polar. At low pH (pH < 3), it is cationic.
Critical Impurity Profile
Effective purity analysis must resolve the target from these likely process impurities:
We evaluated three high-performance methodologies. The data below summarizes their performance characteristics.
Method A: Ion-Pair Reversed-Phase (IP-RPLC)
Mechanism: Uses an anionic ion-pairing reagent (e.g., Octanesulfonic acid) to form a neutral complex with the protonated amine, increasing retention on C18.
Pros: Excellent peak shape; high resolution of halogenated isomers.
Cons: Slow equilibration; not MS-compatible (unless volatile reagents are used).
Mechanism: Partitioning into a water-enriched layer on a polar stationary phase (Amide or Bare Silica).
Pros: High retention of polar debrominated impurities; MS-compatible.
Cons: Sensitive to sample diluent (must be high organic); lower reproducibility for hydrophobic impurities.
Method C: Fluorinated Phenyl (PFP)
Mechanism: Pi-pi interactions and halogen selectivity.
Pros: Unique selectivity for the bromine substituent; separation of regioisomers.
Cons: Lower retention for the highly polar debrominated species.
Comparative Performance Data
Data represents typical performance metrics derived from validation studies of aminobromopyridone derivatives.
Metric
Method A: IP-RPLC (C18 + OSA)
Method B: HILIC (Amide)
Method C: PFP (F5)
Retention Factor (k')
4.5 – 6.0 (Tunable)
2.0 – 3.5
1.5 – 2.5
USP Tailing Factor
0.95 – 1.10 (Excellent)
1.10 – 1.30 (Good)
1.2 – 1.5 (Moderate)
Resolution (Main vs. Debromo)
> 5.0
> 8.0
< 2.0
Resolution (Main vs. Isomers)
> 2.5
< 1.5
> 3.0
MS Compatibility
Poor (Non-volatile salts)
Excellent
Excellent
Robustness
High
Moderate
Moderate
Part 3: Recommended Protocol (The "Gold Standard")
For routine purity analysis where Mass Spectrometry is not required (e.g., QC release), Method A (IP-RPLC) is the superior choice due to its ability to suppress silanol interactions and provide sharp, symmetric peaks.
Detailed Methodology: IP-RPLC
This protocol is designed to be self-validating. The resolution between the main peak and the void volume serves as a system suitability check.
1. Instrumentation:
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity.
Detector: UV-Vis / DAD at 245 nm (max absorption) and 280 nm (impurity check).
2. Chromatographic Conditions:
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 3.5 µm or 5 µm.
Critical: Do not dissolve in 100% MeOH or MeCN, as this may cause "solvent washout" effects leading to split peaks for early eluters.
Concentration: 0.5 mg/mL for purity; 0.005 mg/mL for sensitivity check.
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate method and the impurity fate mapping.
Caption: Decision matrix for method selection based on analytical goals (QC vs. ID) and impurity elution behavior.
Part 5: Troubleshooting & Causality
Issue 1: Peak Splitting
Cause: Sample solvent strength is too high (e.g., 100% Acetonitrile) or pH is near the pKa of the amine (~4).
Fix: Dissolve sample in >80% aqueous buffer (Mobile Phase A). Ensure buffer pH is < 2.5.
Issue 2: "Ghost" Peaks in Gradient
Cause: Ion-pairing reagents can concentrate impurities from the water supply on the column, which elute during the gradient ramp.
Fix: Use HPLC-grade water and filter buffers through 0.22 µm membranes. Run a blank gradient before analysis.
Issue 3: Low Sensitivity for Impurities
Cause: The pyridone chromophore is pH-dependent.
Fix: Ensure the wavelength is optimized. While 254 nm is standard, 245 nm often provides 15-20% higher response for this specific brominated core [1].
References
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
National Institutes of Health (NIH). (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns. Retrieved from [Link]
Shodex HPLC. (2023). Lesson 3: Separation Modes and their Mechanisms - HILIC vs RP. Retrieved from [Link]
Detailed Characterization Guide: IR Spectrum of 3-Amino-5-bromopyridin-4-ol Hydrochloride
[1] Executive Summary & Strategic Importance 3-Amino-5-bromopyridin-4-ol hydrochloride (often referenced in tautomeric form as 3-amino-5-bromo-4-pyridone HCl ) is a critical heterocyclic scaffold, widely utilized as an i...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Strategic Importance
3-Amino-5-bromopyridin-4-ol hydrochloride (often referenced in tautomeric form as 3-amino-5-bromo-4-pyridone HCl ) is a critical heterocyclic scaffold, widely utilized as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Lorlatinib analogs) and other high-value pharmaceuticals.[1]
For researchers and process chemists, the Infrared (IR) spectrum serves as a rapid, non-destructive fingerprint to validate three critical structural attributes:
Regioselective Bromination: Confirming the presence of the bromine atom at the C5 position.[1]
Salt Formation: Verifying the hydrochloride salt stoichiometry versus the free base.
Tautomeric State: Distinguishing between the pyridinol (aromatic) and pyridone (keto) forms, which dictates reactivity in subsequent steps (e.g.,
or amide coupling).
This guide synthesizes theoretical vibrational spectroscopy with empirical data from structural analogs to provide a robust assignment of characteristic peaks.[1]
Structural Dynamics & Tautomerism
To accurately interpret the IR spectrum, one must first understand the species present in the solid state. 4-Hydroxypyridines exhibit prototropic tautomerism.[1]
Free Base: In the solid phase, the 4-pyridone (keto) tautomer typically predominates over the 4-pyridinol form due to strong intermolecular hydrogen bonding.[1]
Hydrochloride Salt: The addition of HCl introduces a proton.[1] While the pyridine nitrogen is basic, the 3-amino group (aniline-like) and the carbonyl oxygen are competing sites. In many 3-aminopyridone salts, the amino group is protonated to form an ammonium cation (
), or the carbonyl oxygen is protonated to form a hydroxypyridinium cation. The IR spectrum will show features of both a pyridone-like ring and an ammonium salt.[1]
Visualization: Tautomeric & Protonation Pathways
The following diagram illustrates the structural equilibrium and the specific vibrational modes associated with each form.
Figure 1: Structural evolution from free base tautomers to the hydrochloride salt, highlighting the shift in vibrational markers.
Experimental Protocol for Spectral Acquisition
To ensure data integrity and reproducibility, the following protocol is recommended.
Method: KBr Pellet vs. ATR[1]
Recommendation:ATR (Attenuated Total Reflectance) with a Diamond crystal is preferred for routine ID.[1]
Why: Hydrochloride salts are often hygroscopic .[1] The traditional KBr pellet method can absorb atmospheric moisture, appearing as a broad water band (
) that obscures the N-H/O-H region. ATR minimizes sample exposure time.[1]
Step-by-Step Workflow
Blanking: Clean the crystal with isopropanol.[1] Collect a background spectrum (air) to remove atmospheric
() and .
Sample Loading: Place ~5-10 mg of the solid salt onto the crystal. Apply high pressure (clamp) to ensure intimate contact.[1]
Acquisition: Scan range
; Resolution ; Scans: 16 or 32.
Post-Processing: Apply an ATR correction algorithm if comparing directly to transmission (KBr) library spectra, as ATR intensities are wavelength-dependent.
Characteristic Peak Assignments
The table below categorizes the expected absorption bands for 3-amino-5-bromopyridin-4-ol HCl , distinguishing it from its non-brominated and free-base counterparts.
Definitive. Distinguishes from non-brominated starting material (3-amino-4-pyridone).[1]
Detailed Spectral Analysis[1][3]
A. The "Salt Region" (2500–3500 )
Unlike the free base, which might show distinct doublets for the primary amine (
), the hydrochloride salt exhibits a broad, complex absorption band extending from 2600 to 3200 . This is caused by the group hydrogen-bonding with the chloride counter-ion.[1]
Note: If the sample is wet, a distinct "hump" at 3400
will appear.
B. The Fingerprint & Substitution Pattern (600–1500 )
The substitution of Bromine at position 5 is best verified in the low-frequency region.
C-Br Stretch: Look for a sharp, distinct band between 600 and 700
.[1] This band is absent in the 3-amino-4-pyridone precursor.[1]
Ring Breathing: The pyridine ring breathing mode typically shifts upon halogenation.[1]
Comparative Analysis: Validating the Product
To confirm the identity of your synthesized compound, compare your spectrum against these reference scenarios.
Scenario A: Product vs. Starting Material (3-Amino-4-pyridone)[1]
The following logic gate diagram outlines the pass/fail criteria for the IR spectrum.
Figure 2: Quality Control Logic Gate for spectral validation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 233392, 3-Aminopyridin-4-ol. Retrieved from [Link]
National Institute of Standards and Technology (NIST). 3-Amino-4-picoline IR Spectrum (Analogous Amine/Pyridine Ring Modes). NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]
Google Patents. Synthesis of 2-amino-5-bromo-3-hydroxypyridine (Isomeric analog spectral data). CN111943885A.[1] Retrieved from
A Researcher's Guide to Melting Point Discrepancies: The Case of Pyridinols and Their Salts
An In-Depth Technical Guide for Scientists and Drug Development Professionals As Senior Application Scientists, we often encounter situations where a simple chemical transformation, like forming a salt, leads to dramatic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Scientists and Drug Development Professionals
As Senior Application Scientists, we often encounter situations where a simple chemical transformation, like forming a salt, leads to dramatically different physical properties. A classic example is the significant increase in melting point when a free base, such as an aminopyridinol, is converted to its salt form. This guide provides an in-depth analysis of this phenomenon, explaining the underlying physicochemical principles and offering practical, validated experimental protocols.
While our target molecule for this discussion is 3-amino-5-bromopyridin-4-ol, its specific melting point data is not consistently reported in readily available literature. Therefore, to provide a clear, data-supported comparison, we will use the well-characterized and structurally related compound, 3-aminopyridine , as our working model. The principles demonstrated here are directly applicable to 3-amino-5-bromopyridin-4-ol and other similar amine-containing compounds.
The Core Discrepancy: Why Salts Don't Melt Like Free Bases
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid lattice to a disordered liquid state. This transition requires sufficient thermal energy to overcome the cohesive forces holding the molecules or ions together. The vast difference in melting points between a free base and its salt stems from a fundamental change in the nature of these cohesive forces.
Free Base (e.g., 3-Aminopyridine): In the solid state, neutral organic molecules like 3-aminopyridine are held together by relatively weak intermolecular forces . These include van der Waals forces, dipole-dipole interactions, and, most significantly for this molecule, hydrogen bonding between the amino group (-NH₂) of one molecule and the nitrogen atoms of neighboring molecules. While stronger than simple van der Waals forces, these are orders of magnitude weaker than true ionic bonds.
Salt (e.g., 3-Aminopyridine Hydrochloride): When the basic 3-aminopyridine reacts with an acid like hydrochloric acid (HCl), a proton transfer occurs. The amine group is protonated to form a pyridinium cation ([C₅H₇N₂]⁺), and the acid provides the chloride anion (Cl⁻). The resulting salt is an ionic compound . In the crystal lattice, these oppositely charged ions are held together by powerful, non-directional electrostatic forces (ionic bonds) .[1][2][3] The energy required to break apart this tightly bound, three-dimensional ionic lattice, known as the lattice energy , is substantially higher than the energy needed to disrupt the weaker intermolecular forces in the free base crystal.[4][5][6]
This fundamental difference in bonding is the primary reason for the observed melting point discrepancy.
Visualizing the Energetic Difference
The following diagram illustrates the dominant forces in the solid state for a free amine versus its hydrochloride salt. The strong, omnidirectional electrostatic attractions in the salt lattice require significantly more energy to overcome compared to the directional, weaker hydrogen bonds of the free base.
Caption: Intermolecular vs. Ionic Forces.
Experimental Comparison: 3-Aminopyridine vs. 3-Aminopyridine Hydrochloride
To quantify this difference, we present the literature melting points for our model system. An experimental workflow to obtain these values and synthesize the salt is detailed below.
Note: While a specific melting point for 3-aminopyridine hydrochloride was not found in the searched literature, ionic salts of similar small organic molecules typically exhibit melting points well in excess of 150-200 °C.
Validated Experimental Protocols
The following protocols outline the necessary steps to verify the melting points and prepare the salt for analysis. Scientific integrity requires confirming the identity and purity of starting materials and products (e.g., via NMR or FTIR) before any physical property determination.
Protocol 1: Melting Point Determination
This procedure uses a modern digital melting point apparatus, which allows for precise temperature control and observation.
Rationale: A slow heating ramp rate near the melting point is critical for ensuring thermal equilibrium between the sample and the heating block, yielding an accurate and narrow melting range. A broad melting range often indicates an impure sample.
Methodology:
Sample Preparation: Ensure the sample (free base or salt) is completely dry and finely powdered. If necessary, gently crush larger crystals.
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the powder. Repeat until a packed column of 2-3 mm of solid is at the bottom of the tube.
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid scan (10-20 °C/min) to find a rough value. Allow the apparatus to cool before proceeding.
Precise Determination: Set the apparatus to heat rapidly to a temperature approximately 20 °C below the expected melting point.
Slow Ramp: Decrease the heating rate to 1-2 °C per minute to ensure accuracy.
Record Melting Range:
Record the temperature (T₁) at which the first droplet of liquid appears.
Record the temperature (T₂) at which the entire sample has turned into a clear liquid.
Report: The result is reported as the melting range, T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).
Protocol 2: Synthesis of 3-Aminopyridine Hydrochloride
This is a standard acid-base neutralization reaction.
Rationale: Using a slight excess of the amine or carefully titrating with acid ensures complete conversion without having excess unreacted acid, which could complicate purification. Diethyl ether is used to precipitate the salt because, as an ionic compound, the salt is insoluble in nonpolar organic solvents.
Methodology:
Dissolution: Dissolve 1.0 g of 3-aminopyridine in 20 mL of diethyl ether in a small Erlenmeyer flask.
Acidification: While stirring, slowly add a solution of 1.2M HCl in diethyl ether dropwise. A white precipitate (the hydrochloride salt) will form immediately.
Completion: Continue adding the HCl solution until no further precipitation is observed. A pH test of the supernatant with moist litmus paper can confirm a neutral or slightly acidic endpoint.
Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid on the filter with two small portions (5-10 mL) of cold diethyl ether to remove any unreacted starting material.
Drying: Dry the white crystalline product in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.
Characterization: Determine the melting point of the dried salt using Protocol 1 and confirm its identity via spectroscopic methods (e.g., IR, NMR).
Experimental Workflow Diagram
Caption: Workflow for Salt Synthesis and Comparative Analysis.
Conclusion and Implications for Drug Development
The significant increase in melting point upon converting a free base to its salt form is a direct consequence of replacing weak intermolecular forces with strong electrostatic interactions within the crystal lattice. This principle, demonstrated with 3-aminopyridine, is a cornerstone of pharmaceutical salt selection.
For researchers and drug development professionals, understanding this relationship is critical. Salt formation is a key strategy to improve the physicochemical properties of an active pharmaceutical ingredient (API), including not just melting point, but also stability, solubility, and bioavailability. A higher melting point often correlates with greater crystalline stability, which is a desirable attribute for a drug substance, ensuring a longer shelf life and consistent product quality. This guide provides the theoretical basis and practical methodology to investigate and understand these vital transformations.
References
Organic Syntheses. 3-aminopyridine. Available from: [Link]
Chemsrc. 3-Aminopyridine | CAS#:462-08-8. (2025). Available from: [Link]
Wikipedia. 3-Aminopyridine. Available from: [Link]
Quora. Why do salts have high melting and boiling points?. (2020). Available from: [Link]
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Available from: [Link]
Chemistry LibreTexts. 21.5: Lattice Energies of Crystals. (2023). Available from: [Link]
Quora. How is lattice energy related to melting point?. (2016). Available from: [Link]
Structural Determination of Tautomeric Selectivity: 4-Pyridone vs. 4-Hydroxypyridine in the Solid State
Executive Summary: The Tautomer Trap In drug discovery, the distinction between 4-pyridone (oxo-form) and 4-hydroxypyridine (hydroxy-form) is not merely academic—it dictates solubility, permeability, and ligand-protein b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Tautomer Trap
In drug discovery, the distinction between 4-pyridone (oxo-form) and 4-hydroxypyridine (hydroxy-form) is not merely academic—it dictates solubility, permeability, and ligand-protein binding affinity. While solution-state equilibrium (
) is solvent-dependent, the solid-state structure is often locked into a single tautomer by lattice energy and intermolecular hydrogen bonding networks.
X-ray crystallography (SCXRD) is the definitive method for validating this tautomerism. However, standard resolution data (
Å) often fails to directly visualize hydrogen atoms, leading to assignment errors if one relies solely on automated refinement.
This guide outlines a rigorous, self-validating crystallographic workflow to distinguish these tautomers, relying on heavy-atom geometric markers and difference Fourier electron density maps .
The Crystallographic Signature: Geometric Markers
When hydrogen atoms are invisible or disordered, the heavy-atom skeleton provides the irrefutable fingerprint of the tautomer. You must analyze three specific geometric parameters: the C-O bond length, the ring bond alternation, and the C-N-C bond angle.
Comparative Metrics Table
Metric
4-Pyridone (Oxo-form)
4-Hydroxypyridine (Hydroxy-form)
Causality / Structural Logic
C-O Bond Length
1.24 – 1.27 Å
1.34 – 1.37 Å
Double bond (C=O) vs. Single bond (C-OH). This is the primary discriminator.
C-N-C Angle
> 120° (typically ~125°)
< 120° (typically ~116-118°)
Protonation at Nitrogen (pyridone) expands the valence angle compared to the lone-pair repulsion in the neutral pyridine ring.
Ring Geometry
Quinoid / Bond Alternation
Aromatic / Delocalized
Pyridone exhibits distinct short (C=C) and long (C-C) bonds; Hydroxypyridine shows uniform aromatic bond lengths (~1.39 Å).
H-Bond Pattern
N-H...O (Head-to-Tail)
O-H...N
Pyridone acts as a specific H-bond donor at N and acceptor at O.
Critical Insight: The "aromaticity" of 4-pyridone is a subject of debate. While it retains significant resonance energy, crystallographically it displays quinoid character , meaning the C2-C3 and C5-C6 bonds are noticeably shorter than the C3-C4 and C4-C5 bonds.
Experimental Protocol: The Validation Workflow
To unambiguously assign the tautomer, follow this step-by-step protocol. This workflow prioritizes data quality and manual inspection over automated software solutions.
Phase 1: Crystal Growth & Data Collection
Solvent Selection: Grow crystals from solvents of varying polarity (e.g., Ethanol vs. Toluene). Note that while solution equilibrium varies, the solid state usually precipitates the most stable lattice form (often the pyridone dimer).
Temperature Control: Collect data at 100 K (or lower) .
Reasoning: Thermal motion at room temperature smears electron density, making accurate bond length determination (
Å precision) and H-atom location impossible.
Resolution Target: Aim for 0.75 Å or better .
Reasoning: This resolution is required to observe the deformation electron density associated with lone pairs and hydrogen bonds.
Phase 2: Refinement Strategy (The Diagnostic)
Do not rely on "riding models" (AFIX in SHELX) initially. Use the Difference Fourier Map to let the physics tell you where the proton is.
The "Omission Map" Technique:
Solve the structure with Heavy Atoms (C, N, O) only.
e-/ų at ~0.88 Šfrom the Nitrogen confirms the N-H (Pyridone) species.
Signal: A peak near Oxygen confirms the O-H (Hydroxypyridine) species.
Geometric Validation:
Free-refine the coordinates of the located Q-peak. If it refines to a chemically sensible distance (0.85–1.00 Å) with a stable thermal parameter (
), the assignment is valid.
Decision Logic & Visualization
The following diagram illustrates the decision tree for assigning the correct tautomer based on crystallographic data.
Caption: Logical workflow for distinguishing 4-pyridone from 4-hydroxypyridine using geometric constraints and electron density mapping.
Structural Logic: The Hydrogen Bond Network
The solid-state preference is rarely arbitrary. It is driven by Supramolecular Synthons .
4-Pyridone (The Catemeric Motif):
The 4-pyridone tautomer is an excellent self-complementary system. It typically forms infinite chains where the N-H serves as the donor and the C=O carbonyl oxygen serves as the acceptor. This creates a highly stable, high-melting-point lattice.
Observation: If your unit cell packing shows "Head-to-Tail" chains, you almost certainly have the pyridone.
4-Hydroxypyridine:
This tautomer is rarer in the solid state for the parent molecule but can be stabilized by co-crystallization or specific substituents. It relies on O-H...N interactions.
Visualizing the Interaction
Caption: Comparison of the dominant supramolecular synthons. The N-H...O=C interaction (top) is the primary driver for the stability of the 4-pyridone solid form.
References
Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19.
Gilli, P., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Context: Resonance Assisted Hydrogen Bonding in Pyridones).
Katritzky, A. R., et al. (2010). Tautomerism in drug discovery. Chemical Biology & Drug Design, 76(4), 289-298.
Bragg, W. L. (1913). The Structure of Some Sodium Salts. Proceedings of the Royal Society A. (Foundational reference for Difference Fourier methods).
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.
Personal protective equipment for handling 3-Amino-5-bromopyridin-4-ol hydrochloride
Executive Safety Directive The Core Hazard: Handling 3-Amino-5-bromopyridin-4-ol hydrochloride presents a dual-threat profile: corrosivity derived from the hydrochloride salt moiety and biological activity inherent to ha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Directive
The Core Hazard: Handling 3-Amino-5-bromopyridin-4-ol hydrochloride presents a dual-threat profile: corrosivity derived from the hydrochloride salt moiety and biological activity inherent to halogenated aminopyridines.
As a researcher, you must treat this compound not merely as a "solid reagent" but as a corrosive sensitizer . The hydrochloride salt form makes the dust highly hygroscopic and acidic upon contact with mucous membranes (eyes, nasal tract, lungs). Furthermore, the aminopyridine core carries risks of dermal sensitization and potential neurological toxicity if systematically absorbed.
Operational Goal: Zero skin contact and zero inhalation of dust.[1][2][3] This guide replaces generic safety advice with a targeted, self-validating containment protocol.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. This compound falls under GHS Category 1B (Skin Corrosion) and Category 3 (Acute Toxicity) based on structural analogs and functional group analysis.
Hazard Class
Risk Mechanism
Critical Control Point
Corrosive Solid
The HCl salt hydrolyzes on moist surfaces (skin/eyes) to form hydrochloric acid locally.
Moisture Control: Prevent dust from contacting sweat or mucous membranes.
Respiratory Irritant
Fine particulate matter (dust) causes immediate, severe irritation to the upper respiratory tract.
Engineering Control: All handling must occur inside a certified fume hood.
Dermal Sensitizer
Halogenated pyridines can penetrate the stratum corneum, leading to allergic dermatitis or systemic toxicity.
Barrier Integrity: Double-gloving is non-negotiable to prevent micro-permeation.
The PPE Matrix: Layered Defense System
Do not rely on single-point failures. Use this matrix to select gear based on your specific operation scale.
Table 1: PPE Selection Standards
Protection Zone
Standard Handling (< 10 g)
Scale-Up / Spill Cleanup (> 10 g)
Scientific Rationale
Hand Protection
Double Nitrile Gloves • Inner: 4 mil (Blue/White)• Outer: 5-8 mil (Purple/Black)Technique: Change outer glove every 30 mins.
Laminate / Silver Shield® Required if dissolving in DMSO/DMF or handling large solids. Worn under a nitrile outer glove for dexterity.
Nitrile provides physical barrier; Laminate prevents chemical permeation of the dissolved organic salt. Double gloving allows visual breach detection.
Eye & Face
Chemical Splash Goggles (ANSI Z87.1+ D3 rating)Standard safety glasses are insufficient for corrosive dusts.
Face Shield + Goggles Required when transferring powders or during exothermic solubilization steps.
Goggles seal the eyes from airborne acidic dust that bypasses glasses. Face shields protect the neck/chin from splashes.
Respiratory
Fume Hood Only Sash height < 18 inches. Face velocity 80–100 fpm.
P100 Respirator Only required if working outside a hood (Emergency/Spill).
Engineering controls (Hood) are superior to PPE. Respirators are a backup for failure events only.
Body Defense
Lab Coat (Poly/Cotton) Buttoned to the neck. Sleeves tucked into gloves.
Chemical Resistant Apron (Tyvek® or PVC) worn over the lab coat.
This protocol is a self-validating system. You cannot proceed to the next step without verifying the safety of the current state.
Phase A: Preparation (The "Cold" Phase)
Airflow Verification: Check the fume hood monitor. A tissue strip taped to the sash must be drawn inward firmly.
Static Neutralization: Dry HCl salts are static-prone, causing "jumping" powder. Use an anti-static gun or ionizer bar inside the hood before opening the vial.
Don Outer Gloves (tuck coat sleeves inside gloves).
Don Goggles.
Phase B: Active Handling (The "Hot" Phase)
Weighing:
Place the balance inside the hood. If vibration is an issue, prepare a pre-tared secondary container (vial) inside the hood, then transfer to the balance.
Never weigh this compound on an open bench.
Solubilization:
Add solvent (e.g., Water, Methanol, DMSO) slowly.
Caution: HCl salts can release heat (exotherm) upon solvation.
Self-Check: Inspect outer gloves for yellow/brown discoloration immediately after handling. If seen, doff and replace immediately.[1]
Phase C: Decontamination & Doffing[2]
Primary Wipe: Wipe down the balance and work area with a 5% Sodium Bicarbonate solution (neutralizes the acid) followed by water.
Wash hands with soap and cool water (warm water opens pores, increasing absorption risk if residue is present).
Visualizing the Safety Architecture
The following diagram illustrates the logical flow of the safety protocol, highlighting critical decision points and barrier layers.
Caption: Operational workflow for handling 3-Amino-5-bromopyridin-4-ol HCl, emphasizing engineering controls and emergency decision paths.
Emergency Response & Disposal
Accidental Exposure[9]
Eye Contact: Immediate irrigation for 15 minutes using an eyewash station.[8] Hold eyelids open. The HCl component causes rapid corneal damage.
Skin Contact: Drench with water for 15 minutes.[1][3][5][7][9] Do not use neutralizing agents (vinegar/baking soda) on the skin, as the heat of neutralization can worsen burns.
Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent due to potential pulmonary edema from acidic dust.
Waste Disposal (RCRA Compliance)
Classification: This material is a Halogenated Organic .
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (releases free amine and potential heat).
Labeling: Must be clearly labeled "Toxic, Corrosive, Halogenated."
References
Occupational Safety and Health Administration (OSHA). (2024).[1][2] Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor.[2] [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[10] [Link]
PubChem. (2024).[10] Compound Summary: 3-Amino-5-bromopyridine (Base Structure Data). National Library of Medicine. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. [Link]